1-Phenylhexane-d5
Description
Structure
3D Structure
Properties
CAS No. |
1219799-07-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
167.30 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-hexylbenzene |
InChI |
InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/i5D,7D,8D,10D,11D |
InChI Key |
LTEQMZWBSYACLV-SIHPLOMNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCC1=CC=CC=C1 |
Synonyms |
N-HEXYLBENZENE-2,3,4,5,6-D5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylhexane-d5: Core Physical and Chemical Properties
This guide provides a detailed overview of the physical and chemical properties of 1-Phenylhexane-d5, a deuterated form of 1-Phenylhexane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards or tracers in pharmacokinetic and metabolic studies.
Core Properties and Applications
This compound is the deuterium-labeled counterpart of 1-Phenylhexane.[1] The incorporation of stable heavy isotopes, such as deuterium, into drug molecules is a common practice in the drug development process.[1] These labeled compounds primarily serve as tracers for quantification.[1] Deuteration has garnered significant interest due to its potential to alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1] Consequently, this compound is a valuable tool for quantitative analysis using techniques like NMR, GC-MS, or LC-MS, where it can be employed as an internal standard.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 1-Phenylhexane and its deuterated analog, this compound. Data for the non-deuterated form is included for comparison, as many physical properties are nearly identical.
| Property | This compound | 1-Phenylhexane |
| Molecular Formula | C₁₂H₁₃D₅ | C₁₂H₁₈[2] |
| Molecular Weight | 167.30 g/mol [1] | 162.271 g/mol [2] |
| CAS Number | 1219799-07-1 | 1077-16-3[2] |
| Appearance | - | Colorless liquid[2][3] |
| Density | 0.9 ± 0.1 g/cm³ | 0.861 g/mL at 25 °C[3] |
| Boiling Point | 226.0 ± 3.0 °C at 760 mmHg | 226 °C[3] |
| Melting Point | - | -61 °C[2][3] |
| Flash Point | 83.3 ± 0.0 °C | 83.491 °C[2] |
| Refractive Index | 1.489 | n20/D 1.486[3] |
| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C | 0.125 mmHg at 25°C[2][4] |
| LogP | 5.34 | 5.34[4] |
| Solubility | - | 1.017 mg/L at 25 °C[4] |
| Storage Temperature | - | Store below +30°C[3][4] |
Experimental Protocols
Proposed Synthetic Workflow
The synthesis of this compound would likely involve the reaction of a deuterated phenyl-containing precursor with a hexyl-containing reagent or vice versa. A plausible approach is a Grignard reaction followed by reduction, where the deuterium atoms are incorporated in the phenyl ring.
Caption: A proposed synthetic workflow for this compound.
Analytical Application: Internal Standard in GC-MS
This compound is frequently used as an internal standard for the quantification of analogous non-deuterated compounds. The following protocol describes a general workflow for its use in Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., hexane or dichloromethane). A series of calibration standards are then prepared by spiking known concentrations of the non-deuterated analyte (1-Phenylhexane) with a constant, known concentration of the this compound internal standard.
-
Sample Preparation: The sample to be analyzed (e.g., a biological matrix extract) is spiked with the same constant concentration of this compound as used in the calibration standards.
-
GC-MS Analysis: The prepared calibration standards and the sample are injected into the GC-MS system. The gas chromatograph separates the analyte and the internal standard based on their retention times. The mass spectrometer detects and quantifies the ions specific to both the analyte and the internal standard.
-
Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then determined by interpolating its peak area ratio on this calibration curve.
Caption: Workflow for using this compound as an internal standard in GC-MS.
Impact of Deuteration on Drug Metabolism
The use of deuterated compounds in drug development is not limited to their role as internal standards. The substitution of hydrogen with deuterium can influence the metabolic fate of a drug. This is known as the "deuterium kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly by metabolic enzymes (e.g., Cytochrome P450). This can lead to a reduced rate of metabolism, potentially improving the drug's pharmacokinetic profile.
Caption: Effect of deuteration on the rate of drug metabolism.
References
An In-depth Technical Guide to the Synthesis of 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic pathways for 1-Phenylhexane-d5, an isotopically labeled aromatic hydrocarbon. The strategic incorporation of deuterium (d5) into the phenyl ring offers a valuable tool for a range of applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes the synthetic routes for enhanced clarity.
Introduction
This compound is a deuterated analog of 1-phenylhexane where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is crucial for distinguishing the molecule from its endogenous or non-labeled counterparts in complex biological matrices. The selection of a synthetic pathway depends on factors such as the availability of deuterated starting materials, desired isotopic purity, and scalability of the reaction. This guide focuses on two primary and robust synthetic strategies: Friedel-Crafts alkylation of benzene-d6 and the Grignard reaction utilizing a deuterated phenyl Grignard reagent.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are detailed below. Both methods begin with commercially available benzene-d6, a common starting material for introducing a deuterated phenyl group.
Pathway 1: Friedel-Crafts Alkylation of Benzene-d6
This classic electrophilic aromatic substitution reaction involves the alkylation of a deuterated benzene ring with a hexyl halide in the presence of a Lewis acid catalyst.[1][2][3] The reaction proceeds through the formation of a carbocation or a polarized complex, which then attacks the electron-rich deuterated benzene ring.[4][5][6]
Reaction Scheme:
C₆D₆ + CH₃(CH₂)₅Br --(AlCl₃)--> C₆D₅(CH₂)₅CH₃ + DBr
Experimental Protocol:
A detailed experimental protocol for a representative Friedel-Crafts alkylation is provided in the table below. Anhydrous conditions are crucial for the success of this reaction.[1]
Pathway 2: Grignard Reaction with Phenyl-d5-magnesium bromide
This pathway involves the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, from bromobenzene-d5. This organometallic intermediate then acts as a nucleophile, attacking an appropriate electrophile, in this case, 1-bromohexane, to form the desired carbon-carbon bond.[7][8] The synthesis of the required bromobenzene-d5 can be achieved from benzene-d6 via electrophilic bromination.
Reaction Scheme:
-
C₆D₆ + Br₂ --(FeBr₃)--> C₆D₅Br + DBr
-
C₆D₅Br + Mg --(anhydrous ether)--> C₆D₅MgBr
-
C₆D₅MgBr + CH₃(CH₂)₅Br --> C₆D₅(CH₂)₅CH₃ + MgBr₂
Experimental Protocol:
The following table outlines the key steps for the Grignard reaction pathway. Strict anhydrous conditions are essential for the formation and reaction of the Grignard reagent.[9][10]
Data Presentation
The following tables summarize the key experimental parameters and expected outcomes for the described synthetic pathways. The data for the deuterated compounds are based on established protocols for their non-deuterated analogs and may require optimization.
Table 1: Experimental Protocols
| Parameter | Pathway 1: Friedel-Crafts Alkylation | Pathway 2: Grignard Reaction |
| Starting Materials | Benzene-d6, 1-Bromohexane, Anhydrous Aluminum Chloride | Benzene-d6, Bromine, Iron(III) Bromide, Magnesium turnings, 1-Bromohexane, Anhydrous Diethyl Ether |
| Key Reaction Steps | 1. Formation of the electrophile. 2. Electrophilic attack on benzene-d6. 3. Deprotonation to restore aromaticity.[1] | 1. Bromination of Benzene-d6. 2. Formation of Phenyl-d5-magnesium bromide. 3. Nucleophilic attack on 1-Bromohexane.[7] |
| Reaction Conditions | - Temperature: 0-5 °C for catalyst addition, then room temperature. - Atmosphere: Inert (Nitrogen or Argon). - Solvent: Benzene-d6 (in excess) or a dry, non-reactive solvent. | - Bromination: Room temperature. - Grignard formation: Gentle reflux in ether. - Coupling: Reflux in ether. - Atmosphere: Inert (Nitrogen or Argon). |
| Work-up Procedure | 1. Quench with ice-water. 2. Separate organic layer. 3. Wash with dilute HCl, water, and brine. 4. Dry over anhydrous MgSO₄. 5. Remove solvent under reduced pressure.[1] | 1. Quench with saturated aqueous NH₄Cl solution. 2. Separate organic layer. 3. Wash with water and brine. 4. Dry over anhydrous Na₂SO₄. 5. Remove solvent under reduced pressure. |
| Purification | Fractional distillation or column chromatography. | Fractional distillation or column chromatography. |
Table 2: Quantitative Data (Illustrative)
| Parameter | Pathway 1: Friedel-Crafts Alkylation | Pathway 2: Grignard Reaction |
| Typical Yield | 60-70% (based on 1-Bromohexane) | 50-60% (overall from Benzene-d6) |
| Isotopic Purity | >98% D₅ | >98% D₅ (dependent on starting material purity) |
| Key Spectroscopic Data (¹H NMR) | Multiplet at ~2.6 ppm (2H, benzylic CH₂), Multiplets and triplets between 0.8-1.6 ppm (9H, alkyl chain). Absence of signals in the aromatic region. | Multiplet at ~2.6 ppm (2H, benzylic CH₂), Multiplets and triplets between 0.8-1.6 ppm (9H, alkyl chain). Absence of signals in the aromatic region. |
| Key Spectroscopic Data (¹³C NMR) | Signals corresponding to the hexyl chain and a deuterated phenyl ring. | Signals corresponding to the hexyl chain and a deuterated phenyl ring. |
| Mass Spectrometry (m/z) | Expected molecular ion peak at [M]⁺ ≈ 167.30 | Expected molecular ion peak at [M]⁺ ≈ 167.30 |
Conclusion
The synthesis of this compound can be effectively achieved through either Friedel-Crafts alkylation of benzene-d6 or a Grignard reaction involving a deuterated phenylmagnesium bromide intermediate. The choice between these pathways will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The Friedel-Crafts route is more direct but may be prone to polyalkylation and carbocation rearrangements, although the latter is not an issue with a primary halide like 1-bromohexane.[11] The Grignard pathway is a multi-step process but offers good control over the reaction. Both methods are capable of producing high-purity this compound, a valuable tool for advancing research in drug metabolism and other scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
An In-depth Technical Guide to 1-Phenylhexane-d5 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and drug development, the demand for high-precision quantitative analysis is paramount. Stable isotope-labeled compounds have emerged as indispensable tools for achieving the accuracy and reliability required in complex biological matrices. Among these, deuterated internal standards play a pivotal role in mass spectrometry-based bioanalysis. This technical guide provides a comprehensive overview of 1-Phenylhexane-d5, a deuterated analog of 1-phenylhexane, focusing on its core applications, physicochemical properties, and the methodologies for its effective use as an internal standard in quantitative assays.
Core Concepts: this compound
This compound is the deuterium-labeled version of 1-phenylhexane, where five hydrogen atoms on the phenyl ring have been substituted with deuterium. This isotopic substitution renders the molecule chemically identical to its non-labeled counterpart in terms of reactivity and physical properties, but with a distinct molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry.
Molecular Structure:
The molecular structure of this compound is characterized by a hexyl group attached to a deuterated phenyl ring.
-
SMILES: CCCCCCC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H][1]
-
InChI: InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/i5D,7D,8D,10D,11D
The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is particularly significant in pharmacokinetic studies, metabolic profiling, and therapeutic drug monitoring, where it can be used to accurately quantify the concentration of an analogous therapeutic agent or metabolite. The incorporation of deuterium provides a mass shift that allows for clear differentiation between the analyte and the internal standard, while ensuring they co-elute chromatographically and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Data Presentation: Physicochemical and Quality Control Parameters
The successful application of this compound as an internal standard is contingent on its well-defined physicochemical properties and adherence to stringent quality control standards. The following tables summarize key quantitative data for this compound and its non-deuterated analog, 1-Phenylhexane, for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 1-Phenylhexane |
| CAS Number | 1219799-07-1[1] | 1077-16-3[2] |
| Molecular Formula | C12H13D5[1] | C12H18[2] |
| Molecular Weight | 167.30 g/mol [1] | 162.27 g/mol |
| Appearance | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 226.0 ± 3.0 °C at 760 mmHg | 226 °C (lit.)[3] |
| Density | 0.9 ± 0.1 g/cm³ | 0.861 g/mL at 25 °C (lit.)[3] |
| Flash Point | 83.3 ± 0.0 °C | 182 °F[4] |
| Refractive Index | 1.489 | n20/D 1.486(lit.)[3] |
| LogP | 5.34 | |
| Water Solubility | 1.017mg/L (25 ºC)[2] |
Table 2: Quality Control Specifications for Deuterated Internal Standards
| Parameter | Specification | Rationale |
| Chemical Purity | >98% | Minimizes interference from impurities that could affect the accuracy of quantification. |
| Isotopic Purity (Deuterium Incorporation) | ≥98% | Ensures a distinct mass signal from the unlabeled analyte and minimizes isotopic crosstalk. |
| Absence of Unlabeled Analyte | <0.1% | Prevents artificial inflation of the analyte signal, which would lead to inaccurate quantification. |
Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard
This section provides a representative experimental protocol for the quantification of an aromatic hydrocarbon analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with GC-MS. This protocol is a composite of best practices and should be adapted and validated for the specific analyte and matrix of interest.
3.1. Materials and Reagents
-
Analyte of interest (certified reference material)
-
This compound (internal standard, certified reference material)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile), HPLC or GC grade
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., blank human plasma)
-
Solid-phase extraction (SPE) cartridges (if required for sample clean-up)
3.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference material in a suitable organic solvent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent as the analyte.
-
Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution to create calibration standards at concentrations spanning the expected range of the analyte in the samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration that will be added to all samples, calibration standards, and quality control samples.
3.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent for GC injection.
3.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the appropriate m/z ions for the analyte and this compound.
-
3.5. Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard (this compound) in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflow of a quantitative analysis using an internal standard and the decision-making process for selecting an appropriate internal standard.
Caption: Workflow for Quantitative Bioanalysis using an Internal Standard.
Caption: Decision Tree for Internal Standard Selection in Bioanalysis.
References
A Technical Guide to 1-Phenylhexane-d5: Commercial Availability and Application as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of 1-Phenylhexane-d5, a deuterated aromatic hydrocarbon, and details its critical role as an internal standard in quantitative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of analytes in complex matrices.
Introduction to this compound
This compound is a stable isotope-labeled version of 1-phenylhexane, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The primary application of this compound is to improve the accuracy and precision of quantitative analyses by correcting for variations that can occur during sample preparation, injection, and ionization.[2] By adding a known amount of the deuterated standard to samples and calibration standards, any sample loss or fluctuation in instrument response will affect both the analyte and the internal standard proportionally, allowing for reliable quantification.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Catalog Number | Molecular Formula | Molecular Weight | Additional Information |
| MedChemExpress | This compound | 1219799-07-1 | HY-W130478S | C₁₂H₁₃D₅ | 167.30 | Standard for GC-d5. For research use only.[1] |
| Chemsrc | This compound | 1219799-07-1 | N/A | C₁₂H₁₈ | 162.271 (non-deuterated) | Lists physical properties. Supplier information may be directory-based.[3] |
Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the isotopic purity and chemical identity of the product.
Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction.[4] Generally, this is achieved by reacting the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often with a catalyst.[4] More advanced methods, such as flow synthesis using microwave technology, have been developed to improve production efficiency and reduce costs.[4] Another approach involves the deamination of aromatic amines in the presence of deuterohypophosphorous acid.[5]
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard by LC-MS/MS
The following is a representative protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a general guideline and should be optimized for the specific analyte and matrix.[2][6]
4.1. Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Blank biological matrix (e.g., drug-free plasma)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Calibrated pipettes and appropriate labware
4.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides a stable and reproducible signal.
4.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, quality control (QC) sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to each sample to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of vials for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize to achieve good separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and this compound by infusing standard solutions directly into the mass spectrometer.
-
4.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship of Internal Standard Method
The following diagram illustrates the logical relationship in the internal standard method, where the ratio of the analyte to the internal standard remains constant despite variations in the analytical process.
Caption: The logical basis of the internal standard method for accurate quantification.
References
An In-depth Technical Guide to the Safe Handling of 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 1-Phenylhexane-d5. The information is compiled from available safety data sheets (SDS) for the non-deuterated analogue, 1-Phenylhexane, and specific data for the deuterated compound, supplemented with general best practices for handling deuterated substances.
Chemical and Physical Properties
This compound is the deuterium-labeled version of 1-Phenylhexane.[1][2] The primary use of deuterated compounds like this compound is in research and development, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[2][3][4] The replacement of hydrogen with deuterium can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect, which can lead to a longer half-life and reduced formation of toxic metabolites.[3][5]
Table 1: Physical and Chemical Properties of 1-Phenylhexane and its Deuterated Analog
| Property | 1-Phenylhexane | This compound |
| CAS Number | 1077-16-3[6] | 1219799-07-1[1] |
| Molecular Formula | C12H18[6] | C12H13D5 |
| Molecular Weight | 162.27 g/mol [6] | 167.30 g/mol (approx.) |
| Appearance | Colorless liquid[6] | Light yellow liquid[7] |
| Boiling Point | 226°C at 760 mmHg[1] | 226.0±3.0 °C at 760 mmHg[1] |
| Melting Point | -61°C[6] | -11 °C / 12.2 °F[7] |
| Flash Point | 83°C (181.4°F)[8] | 83.3±0.0 °C[1] |
| Density | 0.861 g/mL at 25°C | 0.9±0.1 g/cm3 [1] |
| Vapor Pressure | 0.125 mmHg at 25°C[9] | 0.1±0.2 mmHg at 25°C[1] |
| Refractive Index | n20/D 1.486 | 1.489[1] |
| Solubility | Insoluble in water.[9] | No specific data, expected to be insoluble in water. |
Hazard Identification and Safety Precautions
The hazard profile for this compound is primarily based on the data for 1-Phenylhexane. It is a combustible liquid and may cause irritation upon contact.[8]
Table 2: Hazard Identification and GHS Precautionary Statements
| Hazard | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Flammable Liquid | 🔥 | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P370+P378: In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction.[10] P403+P235: Store in a well-ventilated place. Keep cool.[10] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P332+P313: If skin irritation occurs: Get medical advice/attention.[8] P362: Take off contaminated clothing and wash before reuse.[8] |
| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | ❕ | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P271: Use only outdoors or in a well-ventilated area.[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[8] Use only in a well-ventilated area.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][10]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Handling:
-
Avoid contact with skin and eyes.[10]
-
Avoid inhalation of vapor or mist.[10]
-
Keep away from sources of ignition - No smoking.[10]
-
Take measures to prevent the buildup of electrostatic charge.[10]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
Keep container tightly closed.[10] Containers that are opened must be carefully resealed and kept upright to prevent leakage.[10]
-
Keep away from heat, sparks, and flame.[8]
Special Considerations for Deuterated Compounds:
-
Protection from Moisture: Deuterated compounds can be hygroscopic.[11] Moisture can lead to H/D back-exchange, reducing isotopic enrichment. Store in tightly sealed containers in a dry environment or under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Protection from Light: Store in amber vials or other light-protecting containers to prevent degradation.[5]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8]
-
In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[8]
-
If inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[8]
-
If swallowed: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Water may be ineffective.[8] Use water spray to cool fire-exposed containers.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Vapors may be heavier than air and can spread along the ground and collect in low or confined areas.[8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[8] Remove all sources of ignition.[8]
-
Environmental Precautions: Avoid runoff into storm sewers and ditches which lead to waterways.[8]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[8] Use a spark-proof tool.[8]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
This guide is intended to provide essential safety and handling information. Always consult the most recent and specific Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines.
References
- 1. This compound | CAS#:1219799-07-1 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Cas 1077-16-3,1-Phenylhexane | lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Technical Guide to Isotopic Purity Requirements for Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, deuterated standards are the bedrock of accurate quantification. Their near-identical physicochemical properties to the analyte of interest make them the preferred internal standard for mass spectrometry-based assays. However, the integrity of these standards, specifically their isotopic purity, is a critical parameter that can significantly impact the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. This technical guide provides an in-depth exploration of the core requirements for isotopic purity in deuterated standards, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Critical Role of Isotopic Purity in Bioanalysis
Deuterated stable isotope-labeled internal standards (SIL-ISs) are invaluable in liquid chromatography-mass spectrometry (LC-MS) assays for their ability to compensate for variability during sample preparation, chromatography, and ionization.[1][2] The underlying assumption is that the SIL-IS behaves identically to the unlabeled analyte. However, the presence of isotopic impurities, primarily the unlabeled analyte (isotopologue with no deuterium incorporation), can compromise this assumption and introduce significant analytical errors.
The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[3][4] This occurs because the impurity contributes to the analyte's signal, artificially inflating the measured response. The extent of this impact is dependent on the level of the impurity, the concentration of the internal standard used in the assay, and the weighting factor of the regression analysis.[5]
Regulatory Landscape: A Harmonized Perspective
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their expectations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[1] This guideline strongly recommends the use of a SIL-IS for mass spectrometric methods whenever possible and underscores the importance of its characterization.[1][2]
A key requirement is the assessment of the SIL-IS for the presence of unlabeled analyte and the evaluation of its potential influence on the assay.[1] While the guidelines do not set a universal, prescriptive acceptance criterion for isotopic purity, they emphasize that the interference from the internal standard on the analyte signal (crosstalk) must be minimal and controlled.
Quantitative Acceptance Criteria for Isotopic Purity and Crosstalk
While a universally mandated isotopic purity percentage is not explicitly defined in regulatory guidelines, industry best practices and the need for high-quality data have led to some generally accepted standards. The following tables summarize key quantitative recommendations and acceptance criteria.
| Parameter | Recommendation/Requirement | Regulatory Guideline/Source |
| Isotopic Purity (Enrichment) | A high isotopic purity is essential. A common industry benchmark is ≥98% isotopic enrichment. | [1] (General Requirement), Industry Practice |
| Unlabeled Analyte in IS | The presence of unlabeled analyte should be checked and its potential influence evaluated. | ICH M10[1] |
| IS Contribution to Analyte Signal (Crosstalk) | The response of any interfering peak from the IS at the retention time and mass transition of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte. | ICH M10[6], FDA & EMA Guidance[1] |
| Analyte Contribution to IS Signal (Crosstalk) | The response of any interfering peak from the analyte at the retention time and mass transition of the IS should be ≤ 5% of the IS response. | ICH M10[6], FDA & EMA Guidance[1] |
Table 1: Key Recommendations and Acceptance Criteria for Isotopic Purity and Crosstalk.
| Isotopic Purity Level | Potential Impact on Bioanalytical Results |
| >99% | Generally considered high quality with minimal risk of significant impact on assay accuracy and precision. |
| 98-99% | Widely accepted in the industry; the potential for interference should be carefully evaluated during method validation. |
| 95-98% | May be acceptable depending on the assay's sensitivity and the concentration of the internal standard used. A thorough risk assessment is necessary. |
| <95% | Carries a higher risk of impacting assay accuracy and may not be suitable for regulated bioanalysis without extensive justification and characterization of the impact. |
Table 2: General Guidance on the Impact of Isotopic Purity Levels.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for accurately determining the isotopic purity of deuterated standards are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3]
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
-
LC-HRMS Analysis:
-
Inject the sample solution into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Utilize a simple chromatographic method to separate the analyte of interest from any potential impurities. A short isocratic run may be sufficient.
-
Acquire full-scan mass spectra in positive or negative ion mode, depending on the analyte's properties. Ensure the mass resolution is sufficient to separate the isotopic peaks of interest.
-
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated standard and its isotopologues (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass of the fully deuterated species).
-
Integrate the peak areas of each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of the Desired Deuterated Isotopologue / Sum of Peak Areas of all Isotopologues) x 100
-
It is crucial to correct for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule, which can contribute to the M+1 and M+2 peaks. This can be done using isotopic distribution calculator software.[7]
-
Isotopic Enrichment Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise measurements of isotopic enrichment without the need for a reference standard of the same compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the deuterated standard and a certified internal standard (calibrant) of known purity into the same NMR tube. The internal standard should have a signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure that the acquisition parameters are optimized for quantitative analysis. This includes:
-
A sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons in the deuterated positions of the analyte and a known signal from the internal standard.
-
Calculate the isotopic enrichment based on the integral ratios, the number of protons, and the known purity of the internal standard.
-
Visualizing Key Concepts and Workflows
To further clarify the critical aspects of isotopic purity, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Conclusion: A Commitment to Quality
The use of high-purity deuterated standards is not merely a recommendation but a fundamental requirement for generating reliable and reproducible bioanalytical data. A thorough characterization of the isotopic purity of these critical reagents is a non-negotiable step in method development and validation. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their bioanalytical methods, ultimately contributing to the successful and safe development of new therapeutics. The investment in well-characterized, high-purity deuterated standards pays dividends in the form of robust, defensible data that can withstand the scrutiny of regulatory review.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Deuterium Switch: An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This subtle molecular modification, known as deuteration, can significantly alter a drug's pharmacokinetic profile, leading to improved therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and impactful applications of deuterium labeling in pharmacokinetic studies.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The fundamental advantage of deuterium labeling lies in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions where C-H bond cleavage is the rate-limiting step.[1][2]
In drug metabolism, many Phase I oxidation reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[2] By strategically placing deuterium at a metabolic "hot spot" on a drug molecule, the rate of metabolism at that site can be reduced.[3] This can lead to several desirable pharmacokinetic outcomes:
-
Improved Metabolic Stability: A slower rate of metabolism results in a longer drug half-life (t½) and reduced systemic clearance.[4]
-
Enhanced Drug Exposure: A longer half-life leads to a greater area under the plasma concentration-time curve (AUC), signifying increased overall exposure to the active drug.[4]
-
Reduced Dosing Frequency: With a longer duration of action, patients may require less frequent dosing, which can improve medication adherence.[5]
-
Minimized Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic metabolites can be reduced.[5]
-
Potential for Lower Doses: Increased exposure may allow for the use of lower doses to achieve the desired therapeutic effect, which can in turn reduce side effects.[6]
The following diagram illustrates the fundamental principle of the Deuterium Kinetic Isotope Effect.
Quantitative Impact of Deuteration on Pharmacokinetics: Case Studies
The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated counterparts. The following tables summarize key pharmacokinetic data from studies on approved deuterated drugs.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is a deuterated analog of tetrabenazine, approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[7] Deuteration of the two methoxy groups in tetrabenazine leads to slower metabolism by CYP2D6, resulting in a more favorable pharmacokinetic profile.[5][7]
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change | Reference |
| Total Active Metabolites (α+β-HTBZ) | ||||
| Cmax (ng/mL) | ~20 | ~80 | ~0.25 | [7][8] |
| AUCinf (ng·h/mL) | ~300 | ~280 | ~1.07 | [7][8] |
| t½ (hours) | ~9-11 | ~2-8 | ~3-4 | [1] |
Data are approximate values derived from published studies for illustrative purposes.
Table 2: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice
A study in mice demonstrated that deuteration of methadone significantly improved its pharmacokinetic profile.[9]
| Parameter | d9-Methadone (2 mg/kg, i.v.) | Methadone (2 mg/kg, i.v.) | Fold Change | Reference |
| Cmax (ng/mL) | 1230 ± 150 | 280 ± 50 | 4.4 | [9] |
| AUC0–8h (ng·h/mL) | 2600 ± 500 | 460 ± 90 | 5.7 | [9] |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [9] |
Experimental Protocols for Evaluating Deuterated Compounds
A thorough evaluation of the pharmacokinetic properties of deuterated compounds involves a series of well-defined in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to assess the metabolic stability of a compound and to determine the potential for a deuterium isotope effect.[10][11]
Objective: To determine the intrinsic clearance (Clint) of a deuterated compound and its non-deuterated counterpart in the presence of liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile containing a suitable internal standard (often a stable isotope-labeled version of the analyte)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).[10]
-
Prepare the microsomal suspension in potassium phosphate buffer (e.g., 0.5 mg/mL protein concentration).[12]
-
Prepare the quenching solution (ice-cold acetonitrile with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold acetonitrile with the internal standard. This immediately stops the enzymatic reaction and precipitates the proteins.[13]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.[14]
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
The following diagram outlines the workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are essential to confirm the findings from in vitro assays and to fully characterize the pharmacokinetic profile of a deuterated drug.[4][15]
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a deuterated compound and its non-deuterated counterpart in an animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of the deuterated or non-deuterated compound to separate groups of rats.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.[16]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.
-
The following diagram illustrates the workflow for a comparative in vivo pharmacokinetic study.
Conclusion
Deuterium labeling has transitioned from a niche research tool to a clinically and commercially validated strategy in drug development. The "deuterium switch" offers a rational approach to improving the pharmacokinetic properties of drugs by attenuating metabolic clearance. As demonstrated by the success of drugs like deutetrabenazine, this approach can lead to therapies with improved dosing regimens, better tolerability, and enhanced patient compliance. A thorough understanding of a drug's metabolic pathways, coupled with rigorous in vitro and in vivo pharmacokinetic evaluation, is crucial for successfully harnessing the power of deuterium labeling to develop safer and more effective medicines.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. mttlab.eu [mttlab.eu]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. admescope.com [admescope.com]
- 16. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 1-Phenylhexane-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Phenylhexane-d5, a deuterated analog of 1-Phenylhexane. Understanding the stability profile of this compound is critical for its effective use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies. The strategic incorporation of deuterium in place of hydrogen atoms at specific positions can alter the pharmacokinetic and metabolic profiles of molecules, making stability assessment a crucial aspect of research and drug development.
Core Stability Profile
This compound is generally a stable compound under recommended storage conditions. Its stability is influenced by factors such as temperature, light, and the presence of oxidizing agents. The deuteration of the phenyl ring is not expected to significantly alter the fundamental chemical stability of the alkylbenzene core compared to its non-deuterated counterpart, 1-Phenylhexane. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can impart increased resistance to certain degradation pathways, a phenomenon known as the kinetic isotope effect.
| Parameter | Stability Profile | Potential Degradation Pathway |
| Chemical Stability | Stable under normal laboratory conditions. The C-D bonds on the phenyl ring can enhance resistance to metabolic oxidation. | Oxidation of the benzylic position on the hexyl chain. |
| Thermal Stability | Stable at ambient and refrigerated temperatures. High temperatures can induce decomposition. | Pyrolysis at elevated temperatures, leading to chain cleavage and fragmentation. |
| Photostability | Expected to be sensitive to UV light, similar to other aromatic compounds. | Photolytic degradation upon prolonged exposure to high-energy light. |
| Incompatibilities | Strong oxidizing agents. | Oxidation of the alkyl side chain. |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following recommendations are based on general best practices for alkylbenzenes and deuterated compounds.
Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storing at temperatures below +30°C.[1][2][3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Store in a tightly sealed, light-resistant container (e.g., amber glass vial). | To protect from moisture and light.[4] |
Handling Precautions:
-
Use in a well-ventilated area to avoid inhalation of vapors.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames as the non-deuterated analog is combustible.[4]
Potential Degradation Pathways
While this compound is a stable molecule, it can be susceptible to degradation under certain conditions. The primary sites of reactivity are the benzylic protons on the carbon atom attached to the phenyl ring.
Oxidation of the Alkyl Side-Chain
The most probable degradation pathway for this compound is the oxidation of the hexyl side chain. The benzylic position (the CH2 group attached to the phenyl ring) is particularly susceptible to oxidation by strong oxidizing agents to form a variety of products, ultimately leading to benzoic acid if the conditions are harsh enough.[1][5][6] The deuteration on the phenyl ring is not expected to influence this reaction directly, as the reaction site is on the alkyl chain.
Thermal Decomposition
At elevated temperatures, alkylbenzenes can undergo thermal decomposition.[3][7] This process, known as pyrolysis, involves the breaking of carbon-carbon bonds in the alkyl chain and can lead to the formation of a complex mixture of smaller hydrocarbons.[3]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound should be verified under the specific conditions of its intended use. The following are general protocols for assessing the stability of deuterated compounds.
Protocol 1: H/D Back-Exchange Stability
This experiment determines if the deuterium labels are prone to exchange with protons from the surrounding medium.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent system to be used in the actual experiment (e.g., buffer, cell culture medium).
-
Incubation: Incubate the sample at the desired temperature for a defined period, with aliquots taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by mass spectrometry (LC-MS or GC-MS).
-
Data Interpretation: Monitor the isotopic distribution of the molecular ion peak. A shift towards a lower mass-to-charge ratio (m/z) would indicate the loss of deuterium and back-exchange with hydrogen.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions in separate experiments:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H2O2 at room temperature
-
Thermal: 80°C (in solution and as a solid)
-
Photolytic: Exposure to a controlled light source (e.g., Xenon lamp)
-
-
Time Points: Collect samples at various time points throughout the stress period.
-
Analysis: Analyze the stressed samples using a stability-indicating chromatographic method (e.g., HPLC with UV/Vis and MS detection) to separate and identify the parent compound and any degradation products.
-
Data Interpretation: Quantify the decrease in the parent compound and identify the structure of any significant degradation products.
Visualizations
Logical Workflow for Storage and Handling
Caption: Decision tree for the appropriate storage and handling of this compound.
Experimental Workflow for Stability Testing
Caption: Flowchart outlining the experimental workflow for assessing the stability of this compound.
References
- 1. Ch 11 : Oxidation of Alkyl benzenes [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. The thermal decomposition of hydrocarbons. Part 2. Alkylaromatic hydrocarbons: Alkylbenzenes | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryguru.com.sg [chemistryguru.com.sg]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 1-Phenylhexane-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylhexane-d5 in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document outlines a standardized experimental framework for determining these values. The provided protocols and data presentation formats are intended to assist researchers in generating reliable and comparable solubility data for their specific applications.
Introduction to this compound
This compound is the deuterated analog of 1-Phenylhexane. It is commonly utilized as an internal standard in quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium has gained significant attention in drug development for its potential to influence the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1][2]
Based on the physicochemical properties of its non-deuterated counterpart, 1-Phenylhexane, this compound is a non-polar aromatic hydrocarbon. It is a colorless liquid at room temperature and is expected to be miscible with a wide range of non-polar and moderately polar organic solvents.[3] Conversely, its solubility in water is exceedingly low.[3][4]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Classification | Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Non-Polar Aliphatic | n-Hexane | ||||
| Cyclohexane | |||||
| Non-Polar Aromatic | Toluene | ||||
| Benzene | |||||
| Halogenated | Dichloromethane | ||||
| Chloroform | |||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Esters | Ethyl Acetate | ||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone (MEK) | |||||
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Polar Aprotic | Acetonitrile | ||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following protocol describes a standardized method for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to remain stationary for at least 2 hours to allow undissolved material to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the diluted samples using a calibrated GC-FID or GC-MS method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution based on the analytical results and dilution factors.
-
Express the solubility in g/100 mL, mg/mL, and mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective organic solvents before commencing any experimental work.[5][6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed. All experimental procedures should be performed in a well-ventilated fume hood.
This guide provides a foundational framework for the systematic evaluation of the solubility of this compound in organic solvents. The generation of such data is crucial for its effective application in research and development, particularly within the pharmaceutical industry.
References
Methodological & Application
Utilizing 1-Phenylhexane-d5 as an Internal Standard for Enhanced Accuracy in GC-MS Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the precision and reliability of measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, variabilities inherent in sample preparation and the analytical process itself can introduce inaccuracies. The use of an internal standard (IS) is a widely accepted strategy to mitigate these errors, and 1-Phenylhexane-d5, a deuterated analog of 1-phenylhexane, has emerged as a robust choice for this purpose. Its chemical properties, similar to a range of non-polar and moderately polar analytes, coupled with its distinct mass-to-charge ratio, make it an ideal candidate to ensure analytical accuracy and reproducibility.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS analysis. It is designed to guide researchers, scientists, and drug development professionals in implementing this standard for the quantification of various analytes across different matrices.
Principle of Internal Standardization
The internal standard method involves adding a known concentration of a substance (the internal standard) that is chemically similar to the analyte(s) of interest to all samples, calibration standards, and quality control samples. The IS should not be naturally present in the samples. By comparing the response of the analyte to the response of the IS, variations in injection volume, extraction efficiency, and instrument response can be effectively compensated for. This compound is particularly suitable due to its deuterium labeling, which ensures it co-elutes with or elutes very close to the unlabeled analyte of interest, while being easily distinguishable by its mass spectrum.[1][2]
Applications
This compound is a versatile internal standard suitable for the quantitative analysis of a variety of compounds, including but not limited to:
-
Environmental Monitoring: Analysis of volatile organic compounds (VOCs), polycyclic aromatic hydrocarbons (PAHs), and pesticide residues in water and soil samples.[3][4]
-
Food Safety: Determination of contaminants such as pesticides, and flavor and fragrance compounds in food matrices.[5][6]
-
Drug Development and Forensics: Quantification of drugs of abuse, metabolites, and other small molecules in biological matrices like blood, urine, and plasma.[2][7][8]
Experimental Protocols
Materials and Reagents
-
Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, methanol, and acetonitrile.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at 2-8°C.
-
Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the appropriate solvent for sample preparation.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at known concentrations. Spike each standard with the working internal standard solution to achieve a constant final concentration.
-
Sample Preparation Reagents: Depending on the matrix, reagents for extraction (e.g., QuEChERS salts, solid-phase extraction cartridges) and derivatization (if necessary) will be required.[9]
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix and the analyte. Below are generalized protocols for different sample types.
4.2.1. Liquid Samples (e.g., Water, Plasma)
-
Spiking: To a known volume of the liquid sample (e.g., 1 mL), add a precise volume of the this compound working solution.
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add an appropriate extraction solvent (e.g., 2 mL of hexane or dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction step for exhaustive recovery if necessary.
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Analysis: The sample is now ready for GC-MS analysis.
4.2.2. Solid Samples (e.g., Soil, Food, Tissue)
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Weighing and Spiking: Weigh a precise amount of the homogenized sample (e.g., 1 g) into a centrifuge tube. Add a known volume of the this compound working solution.
-
Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Add an appropriate volume of water (if the sample is dry) and the extraction solvent (e.g., acetonitrile).
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.
-
Vortex and centrifuge.
-
-
Final Preparation: The resulting supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted based on the specific analytes and instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Quantifier and qualifier ions for the analyte(s) and this compound (e.g., for this compound: m/z 91, 96, 167) |
Data Presentation and Analysis
Quantitative data should be systematically organized to facilitate comparison and interpretation.
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
Table 1: Example Calibration Data for Analyte X using this compound as Internal Standard
| Analyte X Conc. (ng/mL) | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 76,543 | 455,678 | 0.168 |
| 10 | 151,987 | 452,345 | 0.336 |
| 25 | 380,123 | 458,765 | 0.829 |
| 50 | 755,432 | 451,987 | 1.671 |
| 100 | 1,520,876 | 456,123 | 3.334 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Method Validation
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.995 | 0.9995 |
| Accuracy (Recovery %) | 80 - 120% | 95.6% |
| Precision (RSD %) | < 15% | 4.2% |
| Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 1.0 ng/mL |
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of a wide range of analytes by GC-MS. Its chemical similarity to many compounds of interest and its distinct mass spectrum allow for effective correction of variations in sample preparation and instrument response. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows, thereby enhancing the quality and reliability of their quantitative data. Proper method development and validation are essential to ensure the successful application of this technique.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. marshall.edu [marshall.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. food-safety.com [food-safety.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. hpst.cz [hpst.cz]
Application Notes and Protocols for the Quantitative Analysis of Organic Compounds Using 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of organic compounds utilizing 1-Phenylhexane-d5 as an internal standard. The methodologies are broadly applicable for the analysis of various organic molecules, including Polycyclic Aromatic Hydrocarbons (PAHs) in environmental matrices and pharmaceutical compounds in biological fluids. The use of a deuterated internal standard like this compound is crucial for correcting analytical variability, matrix effects, and analyte loss during sample preparation, thereby ensuring accurate and precise quantification.[1]
Application: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the determination of sixteen priority PAHs in soil samples. This compound is employed as an internal standard to ensure accuracy and precision.
Experimental Protocol
1.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent).
-
Standards: Certified standard solutions of 16 PAHs, this compound internal standard solution.
-
Solid Phase Extraction (SPE): Silica gel cartridges (6 mL, 500 mg).
-
Drying Agent: Anhydrous sodium sulfate.
-
Glassware: Volumetric flasks, pipettes, beakers, vials with PTFE-lined caps.
1.2. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.
-
Spiking: Weigh 10 g of the homogenized soil into a beaker. Spike with a known amount of this compound internal standard solution.
-
Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the soil sample.
-
Ultrasonication: Place the beaker in an ultrasonic bath for 15 minutes.
-
Filtration: Decant the solvent extract and filter it through anhydrous sodium sulfate to remove water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
1.3. Sample Cleanup (Solid Phase Extraction)
-
Cartridge Conditioning: Condition a silica gel SPE cartridge with 5 mL of hexane followed by 5 mL of dichloromethane.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the PAHs with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL.
1.4. GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 300°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: Representative Calibration Data for Benzo[a]pyrene using this compound as Internal Standard
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 5 | 15,234 | 100,123 | 0.152 |
| 10 | 30,123 | 99,876 | 0.302 |
| 25 | 75,432 | 100,543 | 0.750 |
| 50 | 150,987 | 99,998 | 1.510 |
| 100 | 302,123 | 100,321 | 3.011 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Representative Recovery and Precision Data for Spiked Soil Samples
| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Naphthalene | 20 | 18.8 | 94.0 | 4.2 |
| Phenanthrene | 20 | 19.5 | 97.5 | 3.1 |
| Benzo[a]anthracene | 20 | 18.2 | 91.0 | 5.5 |
| Benzo[a]pyrene | 20 | 19.1 | 95.5 | 3.8 |
Application: Quantitative Analysis of a Model Pharmaceutical Compound (e.g., Verapamil) in Human Plasma by LC-MS/MS
This protocol describes the quantification of Verapamil in human plasma, a method relevant to drug development and clinical research. This compound serves as the internal standard.
Experimental Protocol
2.1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Formic Acid (LC-MS grade).
-
Standards: Certified standard solutions of Verapamil and this compound.
-
Human Plasma: Blank, drug-free human plasma.
-
Reagents: Trichloroacetic acid (TCA) for protein precipitation.
2.2. Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spiking: Add the appropriate amount of Verapamil standard solution (for calibration curve and quality control samples) and a fixed amount of this compound internal standard solution to each tube.
-
Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC): Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer (MS): Waters Xevo TQ-S or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 3: Representative MRM Transitions for Verapamil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Verapamil | 455.3 | 165.1 |
| This compound | 168.2 | 96.1 |
Table 4: Representative Linearity and Sensitivity Data for Verapamil in Plasma
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of PAHs in soil.
Caption: Workflow for the quantitative analysis of a pharmaceutical in plasma.
Caption: Logical relationship for quantification using an internal standard.
References
Application of 1-Phenylhexane-d5 in the Environmental Analysis of Petroleum Hydrocarbons
Application Note
Introduction
The quantitative analysis of organic pollutants in environmental samples is a critical task for monitoring and protecting our ecosystems. Total Petroleum Hydrocarbons (TPH) are a common group of contaminants found in water and soil, originating from sources such as oil spills and industrial discharge. Due to the complexity of environmental matrices and the potential for analyte loss during sample preparation, the use of an internal standard is essential for accurate quantification.
1-Phenylhexane-d5, a deuterated aromatic compound, serves as an excellent internal standard for the analysis of TPH and other aromatic and aliphatic hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are very similar to many hydrocarbon pollutants, ensuring that it behaves similarly during extraction and analysis, thus effectively correcting for variations in sample preparation and instrument response. The mass difference between this compound and the target analytes allows for its distinct detection by the mass spectrometer, a principle known as isotope dilution. This application note details a robust method for the analysis of TPH in water samples using this compound as an internal standard.
Materials and Methods
Sample Preparation: Water samples are prepared using solid-phase extraction (SPE) to concentrate the hydrocarbon analytes and remove interfering substances. The samples are spiked with a known amount of this compound prior to extraction.
Instrumentation: Analysis is performed on a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC is equipped with a capillary column suitable for hydrocarbon analysis.
Quantification: The concentration of TPH is determined by comparing the peak area of the target analytes to the peak area of the this compound internal standard. A calibration curve is generated using standards of known TPH concentrations, each containing the same fixed amount of the internal standard.
Expected Performance
This method provides reliable and accurate quantification of TPH in water samples. The use of this compound as an internal standard ensures high precision and accuracy by compensating for matrix effects and variations in the analytical process. Expected performance characteristics are summarized in the table below.
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.5 - 2.0 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of TPH in water samples provides a highly accurate and reliable method for environmental monitoring. Its properties make it an ideal choice for correcting analytical variability, leading to high-quality data for environmental assessment and remediation efforts.
Experimental Protocol: GC-MS Analysis of TPH in Water using this compound
1. Scope
This protocol describes the procedure for the quantitative determination of Total Petroleum Hydrocarbons (TPH) in water samples using solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
2. Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-Hexane (pesticide grade or equivalent)
-
Standards: TPH standard mix, this compound solution (100 µg/mL in DCM)
-
Reagents: Anhydrous sodium sulfate, Hydrochloric acid (HCl)
-
SPE Cartridges: C18 SPE cartridges (500 mg, 6 mL)
-
Glassware: 1 L amber glass bottles, graduated cylinders, concentrator tubes, autosampler vials
3. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles.
-
Preserve samples by adding HCl to a pH < 2.
-
Store samples at 4°C until extraction.
4. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of DCM followed by 10 mL of methanol and then 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 10 mL of DCM into a concentrator tube.
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 280°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM)
-
Target Ions for TPH: Monitor characteristic ions for different hydrocarbon ranges.
-
Target Ions for this compound: m/z 96, 167
-
-
6. Calibration
-
Prepare a series of calibration standards containing known concentrations of the TPH standard mix.
-
Spike each calibration standard with the same amount of this compound internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Generate a calibration curve by plotting the ratio of the peak area of the TPH to the peak area of this compound against the concentration of TPH.
7. Data Analysis
-
Identify and integrate the peaks corresponding to the TPH and this compound in the sample chromatograms.
-
Calculate the peak area ratio of TPH to this compound.
-
Determine the concentration of TPH in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for TPH analysis in water.
Caption: Principle of isotope dilution using this compound.
Application Note: High-Throughput Quantification of Small Molecule Analytes in Human Plasma by LC-MS/MS using 1-Phenylhexane-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a small molecule analyte in human plasma. The method utilizes 1-Phenylhexane-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended as a foundational protocol for researchers, scientists, and drug development professionals, and requires full validation for specific applications.
Introduction
In drug discovery and development, the accurate quantification of small molecule candidates in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.[5]
This compound is the deuterium-labeled form of 1-Phenylhexane and serves as an ideal internal standard for analytes with similar chemical structures and chromatographic behavior.[5] This application note provides a comprehensive protocol for the analysis of a representative small molecule analyte using this compound, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Analyte: Analytical standard of the small molecule of interest.
-
Internal Standard: this compound.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.
-
Biological Matrix: Control Human Plasma (K2-EDTA).
Sample Preparation Protocol
A protein precipitation method is utilized for its simplicity and effectiveness in removing the majority of proteins from plasma samples.[1]
-
Aliquoting: Aliquot 50 µL of blank human plasma into 1.5 mL microcentrifuge tubes.
-
Spiking Standards: Spike 5 µL of the appropriate calibration curve standard or quality control (QC) working solution into the plasma.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to all samples (calibration standards, QCs, and unknown samples).
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure thorough protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.[1]
-
Dilution: Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant.[1]
-
Injection: Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.[1]
Liquid Chromatography Method
-
LC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Method
Detection is performed on a triple quadrupole mass spectrometer operating in MRM mode for optimal sensitivity and specificity.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: To be determined by infusing the analyte and this compound. Hypothetical transitions are provided in the data section.
Data Presentation
Table 1: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 181.2 | 105.1 | 100 | 20 |
| This compound (IS) | 167.2 | 96.1 | 100 | 22 |
Table 2: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 1.02 | 102.0 | 4.5 |
| 2.5 | 2.45 | 98.0 | 3.8 |
| 5.0 | 5.10 | 102.0 | 2.5 |
| 10.0 | 9.85 | 98.5 | 2.1 |
| 25.0 | 25.5 | 102.0 | 1.8 |
| 50.0 | 49.0 | 98.0 | 1.5 |
| 100.0 | 101.5 | 101.5 | 1.2 |
| 250.0 | 247.5 | 99.0 | 1.0 |
| 500.0 | 505.0 | 101.0 | 0.8 |
Linear Range: 1.0 - 500.0 ng/mL, Correlation Coefficient (r²): >0.99
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 5.2 |
| Low | 3.0 | 2.94 | 98.0 | 4.1 |
| Medium | 75.0 | 76.5 | 102.0 | 2.3 |
| High | 400.0 | 394.0 | 98.5 | 1.9 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Role of this compound as an internal standard.
References
Application Note: Protocol for Spiking Samples with 1-Phenylhexane-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, especially when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1] Variability can be introduced at multiple stages, including sample preparation, injection, and instrument response.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Phenylhexane-d5, is the gold standard for mitigating these sources of error.[3]
This compound is the deuterium-labeled analogue of 1-Phenylhexane. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same effects from sample matrix and processing.[4] Any loss of analyte during extraction or variations in ionization efficiency are mirrored by the deuterated standard.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, this variability is normalized, leading to highly accurate and precise quantification.[3][4] This compound is suitable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]
This application note provides a detailed protocol for the preparation of standards and the spiking of samples with this compound for accurate quantitative analysis.
Experimental Protocols
-
Analyte Standard: 1-Phenylhexane (≥98% purity)
-
Internal Standard (IS): this compound (≥98% isotopic purity)
-
Solvents: Methanol (HPLC or GC grade), Dichloromethane (DCM, HPLC or GC grade), Hexanes (GC grade)
-
Equipment:
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)
-
Adjustable micropipettes (Class A)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with Teflon-lined caps
-
GC-MS or LC-MS system
-
Accurate preparation of stock and working solutions is critical for the success of the quantitative assay.
-
Primary Stock Solutions (1.0 mg/mL):
-
Accurately weigh approximately 10.0 mg of 1-Phenylhexane (analyte) and 10.0 mg of this compound (IS) into separate 10 mL volumetric flasks.[6]
-
Dissolve the contents in methanol and bring the volume to the mark. Mix thoroughly.
-
Calculate the exact concentration of each stock solution based on the purity of the standard.
-
Transfer to labeled, sealed vials and store at 2-8°C, protected from light. These solutions are typically stable for several months.[6]
-
-
Working Analyte Solution for Calibration (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the 1.0 mg/mL analyte primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Internal Standard (IS) Spiking Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1.0 mg/mL IS primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly. The concentration of this solution should be chosen to be in a similar response range as the expected analyte concentrations.[2]
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., reagent water, control plasma) with the analyte and a constant amount of the internal standard.
-
Label a set of vials for your calibration curve (e.g., CAL-1 to CAL-7) and a blank.
-
Add an appropriate volume of blank matrix to each vial (e.g., 1.0 mL).
-
Add the appropriate volume of the Working Analyte Solution to each vial to achieve the desired concentration range.
-
Crucially, add the same, fixed volume of the Working IS Spiking Solution to every vial (including the blank). For example, add 50 µL of the 10 µg/mL IS solution to each.
-
Proceed with the sample preparation/extraction protocol (Section 2.5).
-
Aliquot a known volume or mass of the unknown sample into a labeled tube or vial (e.g., 1.0 mL of a water sample).
-
Spike the sample by adding a precise volume of the Working IS Spiking Solution (e.g., 50 µL of 10 µg/mL this compound). This step should be performed at the very beginning of the sample preparation process to ensure the IS compensates for any analyte loss during subsequent steps.[2][3]
-
Vortex the sample for 30-60 seconds to ensure the internal standard is thoroughly mixed and equilibrated with the sample matrix.
-
The sample is now ready for the extraction procedure.
This is a general example; the specific extraction method should be optimized for the analyte and matrix.
-
To the spiked sample (from Section 2.4), add 2.0 mL of an appropriate extraction solvent (e.g., a 1:1 mixture of Hexane:Dichloromethane).
-
Vortex vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (top) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 100 µL of Hexane) for injection into the GC-MS system.
-
Transfer the final extract to an autosampler vial.
Data Presentation
Quantitative data should be organized to clearly demonstrate the method's performance.
Table 1: Example Calibration Standard Preparation (Assumes 1.0 mL of blank matrix, a final reconstituted volume of 100 µL, and spiking with 50 µL of 10 µg/mL IS solution)
| Calibration Level | Volume of 100 µg/mL Analyte Solution (µL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| Blank | 0 | 0 | 5000 |
| CAL-1 | 1 | 100 | 5000 |
| CAL-2 | 5 | 500 | 5000 |
| CAL-3 | 10 | 1000 | 5000 |
| CAL-4 | 50 | 5000 | 5000 |
| CAL-5 | 100 | 10000 | 5000 |
| CAL-6 | 250 | 25000 | 5000 |
| CAL-7 | 500 | 50000 | 5000 |
Table 2: Typical GC-MS Analysis Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280 °C |
| Quantitation Ions (m/z) | |
| 1-Phenylhexane | 91 (Quantifier), 162 (Qualifier) |
| This compound | 96 (Quantifier), 167 (Qualifier) |
Visualization
The following diagrams illustrate the logical workflow and the principle of using an internal standard.
Caption: Experimental workflow for sample preparation and analysis using an internal standard.
Caption: Logic of using an internal standard to correct for process variability.
References
Application Notes and Protocols for the Quantification of Volatile Organic Compounds Using 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise quantification of volatile organic compounds (VOCs) is of paramount importance in environmental monitoring, clinical diagnostics, and ensuring the safety and quality of pharmaceutical products. VOCs are a diverse group of carbon-based chemicals that exhibit high vapor pressure at room temperature, leading to their presence in the headspace of various sample matrices. Their analysis is often challenged by their volatility, potential for loss during sample preparation, and matrix effects that can interfere with analytical measurements.
The use of a stable isotope-labeled internal standard (ISTD) is a robust and widely accepted strategy to overcome these challenges. An ideal ISTD shares similar physicochemical properties with the target analytes, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby correcting for variations in sample preparation, injection volume, and instrument response.
1-Phenylhexane-d5, a deuterated analog of 1-phenylhexane, serves as an excellent internal standard for the quantification of a range of volatile and semi-volatile organic compounds, particularly aromatic hydrocarbons like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), as well as other non-polar and moderately polar VOCs. Its chemical inertness and distinct mass shift from its non-deuterated counterpart make it easily distinguishable in mass spectrometry, ensuring accurate quantification.
This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard for the quantification of VOCs using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The methodology is founded on the principle of equilibrium partitioning of VOCs from a liquid or solid sample matrix into the headspace of a sealed vial. A known concentration of this compound is introduced into each sample, calibration standard, and blank. A Solid-Phase Microextraction (SPME) fiber is then exposed to the headspace, where it adsorbs and concentrates both the target VOCs and the internal standard.
Since the ISTD is subjected to the same experimental conditions as the analytes, the ratio of the peak area of the analyte to the peak area of the ISTD provides a normalized response. This ratio is then used for quantification against a calibration curve prepared with known concentrations of the target analytes and a constant concentration of the ISTD. This approach effectively mitigates errors arising from sample matrix variations, extraction efficiency fluctuations, and instrument drift. The adsorbed compounds are subsequently thermally desorbed from the SPME fiber in the gas chromatograph's injection port, separated by the GC column, and detected by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Internal Standard (ISTD) Stock Solution: this compound (1000 µg/mL in methanol)
-
ISTD Working Solution: 10 µg/mL in methanol (Prepare by diluting the stock solution)
-
Analyte Stock Solution: A certified reference mixture of target VOCs (e.g., BTEX) at 1000 µg/mL in methanol.
-
Solvents: Methanol (purge and trap grade), Deionized water (VOC-free)
-
Salts: Sodium chloride (analytical grade, baked at 450°C for 4 hours to remove volatile contaminants)
-
Sample Vials: 20 mL clear glass headspace vials with PTFE/silicone septa and aluminum crimp caps.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for a broad range of VOCs.
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent), and a mass selective detector.
-
Headspace Autosampler: Capable of precise temperature and time control for incubation and extraction.
Sample Preparation: Aqueous Matrix (e.g., Water Samples)
-
Aliquoting: Pipette 10 mL of the aqueous sample (or calibration standard/blank) into a 20 mL headspace vial.
-
Salting Out: Add approximately 3 g of pre-baked sodium chloride to each vial to increase the ionic strength of the solution and promote the partitioning of VOCs into the headspace.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each vial to achieve a final concentration of 10 ng/mL.
-
Sealing: Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.
-
Vortexing: Vortex each vial for 30 seconds to ensure thorough mixing.
Sample Preparation: Solid Matrix (e.g., Soil, Pharmaceutical Powder)
-
Weighing: Accurately weigh 5 g of the solid sample into a 20 mL headspace vial.
-
Matrix Modifier: Add 5 mL of VOC-free deionized water to create a slurry and facilitate the release of VOCs.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each vial.
-
Sealing and Vortexing: Immediately seal and vortex the vials as described for aqueous samples.
HS-SPME and GC-MS Analysis
-
Method Setup: Program the HS-SPME autosampler and GC-MS with the parameters outlined in Table 1.
-
Equilibration: Place the vials in the autosampler tray and allow them to equilibrate at the specified incubation temperature for the set time.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for the defined extraction time.
-
Desorption and Analysis: The fiber is then retracted and transferred to the heated GC inlet for thermal desorption of the analytes, which are then separated on the GC column and detected by the MS.
Table 1: Recommended HS-SPME and GC-MS Parameters
| Parameter | Setting |
| HS-SPME Autosampler | |
| Incubation Temperature | 60°C |
| Incubation Time | 15 minutes |
| Extraction Time | 20 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes |
| Gas Chromatograph | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40°C (hold 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 25°C/min to 240°C (hold 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize representative quantitative data for the analysis of common VOCs using this compound as an internal standard. This data is illustrative of the expected performance of the method.
Table 2: GC-MS Retention Times and SIM Ions for Target Analytes and ISTD
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 5.8 | 78 | 77 | 52 |
| Toluene | 8.5 | 92 | 91 | 65 |
| Ethylbenzene | 10.9 | 106 | 91 | 77 |
| m/p-Xylene | 11.1 | 106 | 91 | 77 |
| o-Xylene | 11.5 | 106 | 91 | 77 |
| This compound (ISTD) | 15.2 | 96 | 167 | 109 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions.
Table 3: Representative Method Validation Data
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) (at 10 ng/mL) | Precision (%RSD) (n=6 at 10 ng/mL) |
| Benzene | > 0.998 | 0.1 | 0.3 | 98.5 | 4.2 |
| Toluene | > 0.999 | 0.1 | 0.3 | 101.2 | 3.8 |
| Ethylbenzene | > 0.998 | 0.2 | 0.6 | 99.1 | 4.5 |
| m/p-Xylene | > 0.998 | 0.2 | 0.6 | 99.5 | 4.3 |
| o-Xylene | > 0.997 | 0.2 | 0.6 | 98.9 | 4.8 |
Mandatory Visualizations
Caption: Experimental workflow for VOC quantification using this compound.
sample preparation techniques for using 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-Phenylhexane-d5 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods. The following sections outline its primary applications, sample preparation techniques, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a deuterated form of 1-phenylhexane, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-labeled counterpart but has a distinct molecular weight. This property makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[1] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.
The primary applications of this compound include:
-
Internal Standard for Quantitative Analysis: Used in GC-MS and LC-MS/MS to accurately quantify 1-phenylhexane or structurally similar aromatic hydrocarbons in various matrices.
-
Tracer in Metabolic Studies: Can be used to trace the metabolic fate of 1-phenylhexane in biological systems.
-
Method Validation: Employed during the validation of analytical methods to assess parameters such as recovery, matrix effects, and precision.[2]
Experimental Protocols
Application: Quantification of Volatile Organic Compounds (VOCs) in Human Plasma by GC-MS
This protocol describes the use of this compound as an internal standard for the quantitative analysis of 1-phenylhexane and other volatile aromatic hydrocarbons in human plasma using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
2.1.1. Materials and Reagents
-
This compound
-
1-Phenylhexane (analytical standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Sodium Chloride (analytical grade)
-
Ultrapure Water
-
20 mL Headspace Vials with Septa Caps
-
SPME Fiber Assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)
2.1.2. Sample Preparation Protocol: Headspace SPME
-
Aliquoting: Transfer 1 mL of human plasma (calibrator, quality control, or unknown sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each vial.
-
Matrix Modification: Add 0.5 g of NaCl to the vial to increase the volatility of the analytes.
-
Capping: Immediately cap the vial and vortex for 10 seconds.
-
Incubation/Extraction: Place the vial in the SPME autosampler. Incubate at 60°C for 15 minutes to allow for equilibration of the analytes in the headspace. Following incubation, expose the SPME fiber to the headspace for 30 minutes for extraction.
-
Desorption: After extraction, the fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.
2.1.3. GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of 1-phenylhexane.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS)[3] |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C, hold for 2 min.[3] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.1.4. Quantitative Data: Representative SIM Parameters and Retention Times
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Phenylhexane | ~10.5 | 91 | 92, 162 |
| This compound (IS) | ~10.5 | 96 | 97, 167 |
Application: Quantification of Aromatic Hydrocarbons in Soil by GC-MS
This protocol details the use of this compound for the analysis of aromatic hydrocarbon contamination in soil samples.
2.2.1. Materials and Reagents
-
This compound
-
Aromatic Hydrocarbon Standard Mix
-
Soil Samples
-
Dichloromethane (pesticide grade)
-
Acetone (pesticide grade)
-
Anhydrous Sodium Sulfate
-
Centrifuge Tubes (50 mL)
-
Vortex Mixer
-
Centrifuge
2.2.2. Sample Preparation Protocol: Solvent Extraction
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the soil sample with 100 µL of a 10 µg/mL solution of this compound in acetone.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the soil particles.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
2.2.3. GC-MS Instrumental Parameters
The GC-MS parameters would be similar to those described in section 2.1.3, with potential optimization of the temperature program based on the specific range of aromatic hydrocarbons being analyzed.
2.2.4. Quantitative Data: Representative Method Validation Parameters
The following table shows representative performance data for a validated method for aromatic hydrocarbon analysis in soil.
| Parameter | Performance Metric |
| Linearity Range | 10 - 2000 ng/g |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/g |
| Intra-day Precision (% RSD) | < 10% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
Caption: The principle of quantification using a stable isotope-labeled internal standard.
References
Determining the Optimal Concentration of 1-Phenylhexane-d5 Internal Standard for Accurate Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal concentration of 1-Phenylhexane-d5, a deuterated internal standard (IS), for use in quantitative analytical methods, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a systematic approach to evaluate the performance of the internal standard across a range of concentrations to ensure method accuracy, precision, and robustness.
Introduction
Internal standards are essential in quantitative analysis to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mass spectrometry-based assays.[3] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, thereby providing the most effective compensation for matrix effects and other sources of variability.[4]
The concentration of the internal standard is a critical parameter that must be optimized. An ideal IS concentration should provide a stable and reproducible signal that is well above the background noise but not so high that it causes detector saturation.[4][5] It should also be appropriate for the expected concentration range of the analyte in the samples.[1] This application note details a systematic experimental protocol to determine the optimal working concentration of this compound.
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Analyte of interest stock solution (e.g., 1 mg/mL in methanol)
-
LC-MS or GC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Blank matrix (e.g., plasma, urine, or the specific sample matrix for the assay)
-
Calibrated pipettes and appropriate labware
Experimental Protocols
This protocol is divided into two main experiments: the initial evaluation of the internal standard response and the assessment of its performance across the analyte's calibration range.
Experiment 1: Initial Evaluation of this compound Response
Objective: To determine a concentration of this compound that provides a robust and reproducible signal in the absence of the analyte.
Methodology:
-
Prepare this compound Working Solutions: From the 1 mg/mL stock solution, prepare a series of working solutions at concentrations of 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Spike Blank Matrix: In separate tubes, spike a constant volume of blank matrix with each of the this compound working solutions. Prepare at least six replicates for each concentration.
-
Sample Processing: Process the spiked samples using the intended analytical method's sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Instrumental Analysis: Analyze the processed samples using the developed LC-MS or GC-MS method.
-
Data Analysis: Integrate the peak area of this compound for each replicate. Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for each concentration.
Data Presentation:
Summarize the results in a table as shown below.
Table 1: Evaluation of this compound Response in Blank Matrix
| Concentration (ng/mL) | Mean Peak Area | Standard Deviation (SD) | % Coefficient of Variation (%CV) | Signal-to-Noise (S/N) |
| 10 | 15,234 | 2,133 | 14.0 | 25 |
| 50 | 78,543 | 4,712 | 6.0 | 130 |
| 100 | 155,678 | 6,227 | 4.0 | 260 |
| 500 | 798,210 | 23,946 | 3.0 | >500 |
| 1000 | 1,654,321 | 66,173 | 4.0 | >500 |
Interpretation:
The optimal concentration should exhibit a high signal-to-noise ratio and a low %CV (typically <15%).[4] Based on the hypothetical data in Table 1, concentrations of 50 ng/mL and above show good precision.
Experiment 2: Performance Evaluation Across the Calibration Curve
Objective: To select a single concentration of this compound and evaluate its performance across the entire range of the analyte's calibration curve.
Methodology:
-
Select a this compound Concentration: Based on the results from Experiment 1, select a concentration that provided a strong, stable signal (e.g., 100 ng/mL). Prepare a working solution at this concentration.
-
Prepare Calibration Standards: Prepare a series of calibration standards of the analyte of interest, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Spike with Internal Standard: Spike each calibration standard with the selected constant concentration of the this compound working solution.
-
Sample Processing and Analysis: Process and analyze the spiked calibration standards as described in Experiment 1.
-
Data Analysis:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration level.
-
Plot the peak area ratio against the analyte concentration and perform a linear regression to determine the coefficient of determination (R²).
-
Evaluate the consistency of the this compound peak area across all calibration levels.
-
Data Presentation:
Summarize the quantitative data in a structured table.
Table 2: Performance of 100 ng/mL this compound Across the Analyte Calibration Range
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | %CV of IS Area |
| 1 (LLOQ) | 1,580 | 154,321 | 0.0102 | 4.5% |
| 5 | 7,950 | 156,789 | 0.0507 | |
| 25 | 40,100 | 153,987 | 0.2604 | |
| 100 | 162,000 | 155,123 | 1.0443 | |
| 250 | 408,000 | 157,345 | 2.5929 | |
| 500 (ULOQ) | 815,000 | 154,876 | 5.2623 | |
| Linearity (R²) | 0.9995 |
Interpretation:
The chosen this compound concentration is considered optimal if:
-
The peak area of the internal standard is consistent across the entire calibration range (low %CV).
-
The calibration curve is linear with a high coefficient of determination (R² > 0.99).
-
The response of the internal standard is not suppressed or enhanced by the analyte at the highest concentration.
Visualizations
The following diagrams illustrate the workflow and decision-making process for determining the optimal internal standard concentration.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: 1-Phenylhexane-d5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deciphering complex biological systems, discovering biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics. 1-Phenylhexane-d5, a deuterated analog of 1-phenylhexane, serves as an ideal internal standard for the quantification of a variety of non-polar and aromatic metabolites. Its chemical properties closely mimic those of the corresponding unlabeled analytes, ensuring reliable correction for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][2]
These application notes provide detailed protocols for the use of this compound as an internal standard in targeted and untargeted metabolomics workflows for various biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the earliest stage of sample preparation. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same losses during extraction, derivatization, and analysis. By measuring the ratio of the signal intensity of the analyte to the internal standard, accurate quantification can be achieved, irrespective of sample-to-sample variations.
Applications of this compound in Metabolomics
This compound is particularly suited for the quantitative analysis of:
-
Aromatic compounds: Including environmental pollutants, drug metabolites, and endogenous signaling molecules.
-
Non-polar metabolites: Such as lipids and steroids, where its chromatographic behavior is similar.
-
Targeted Metabolomics: For the absolute quantification of specific aromatic or non-polar analytes.
-
Untargeted Metabolomics: As a quality control and normalization standard to monitor instrument performance and data quality across large sample cohorts.
Data Presentation: Quantitative Performance
The following tables present representative quantitative data illustrating the expected performance of this compound as an internal standard in a targeted LC-MS/MS assay. This data is for illustrative purposes and actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Calibration Curve for a Representative Aromatic Analyte using this compound
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,345 | 0.050 |
| 10 | 153,890 | 1,515,678 | 0.102 |
| 50 | 759,850 | 1,505,432 | 0.505 |
| 100 | 1,520,345 | 1,518,987 | 1.001 |
| 500 | 7,654,321 | 1,521,765 | 5.030 |
| 1000 | 15,109,876 | 1,509,876 | 10.007 |
Linearity: R² > 0.995
Table 2: Precision and Accuracy for the Quantification of a Representative Aromatic Analyte
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) | Acceptance Criteria |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -4.5 | %CV ≤ 20%, %Bias within ±20% |
| Low QC | 3 | 6.2 | 1.5 | 7.8 | 0.8 | %CV ≤ 15%, %Bias within ±15% |
| Mid QC | 75 | 4.5 | -0.8 | 5.9 | -1.2 | %CV ≤ 15%, %Bias within ±15% |
| High QC | 750 | 3.8 | 2.1 | 4.7 | 1.9 | %CV ≤ 15%, %Bias within ±15% |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Biological matrix (plasma, urine, or cultured cells)
-
Microcentrifuge tubes
-
Autosampler vials
Protocol 1: Sample Preparation from Human Plasma
This protocol is adapted from a method for a similar compound and is suitable for the extraction of non-polar and aromatic metabolites.[3]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of this compound in methanol to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Urine
-
Thaw and Centrifuge Urine: Thaw frozen urine samples on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Aliquoting: Aliquot 100 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of this compound in methanol.
-
Dilution: Add 400 µL of 50:50 methanol:water with 0.1% formic acid.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation from Adherent Cultured Cells
-
Cell Culture: Culture cells to the desired confluency in a multi-well plate.
-
Metabolism Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of this compound in methanol.
-
Lysis and Extraction: Subject the cell suspension to three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in Protocol 1 (steps 8-11).
LC-MS/MS Parameters
The following are recommended starting parameters for the analysis of 1-Phenylhexane and its deuterated internal standard. Optimization may be required for specific applications and instrumentation.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) for 1-Phenylhexane | To be determined by infusion of standard |
| Product Ion (Q3) for 1-Phenylhexane | To be determined by infusion of standard |
| Precursor Ion (Q1) for this compound | To be determined by infusion of standard |
| Product Ion (Q3) for this compound | To be determined by infusion of standard |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50 ms |
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative metabolomics using this compound.
Proposed Metabolic Pathway of 1-Phenylhexane
The metabolic fate of 1-phenylhexane is likely mediated by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5][6] The primary routes of metabolism are expected to be hydroxylation of the alkyl chain and the aromatic ring.
Caption: Proposed metabolic pathway of 1-Phenylhexane in mammals.
Logical Relationship in Metabolomics Approaches
This compound can be effectively utilized in both targeted and untargeted metabolomics studies, serving different but complementary roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Forensic Toxicology Screening Using 1-Phenylhexane-d5 as an Internal Standard
Abstract
This application note describes a robust and reliable method for the quantitative screening of common drugs of abuse in forensic toxicology using gas chromatography-mass spectrometry (GC-MS). The method incorporates 1-Phenylhexane-d5 as a deuterated internal standard to ensure high accuracy and precision in the quantification of analytes from complex biological matrices. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers, scientists, and drug development professionals in the field of forensic toxicology.
Introduction
In forensic toxicology, the accurate and reliable screening of biological samples for the presence of drugs of abuse is of paramount importance. The use of internal standards is a critical component of quantitative analytical methods, as they compensate for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring similar extraction recovery and chromatographic behavior.[1][2]
This compound is a deuterated form of 1-phenylhexane, a non-polar aromatic hydrocarbon. Its chemical properties make it an ideal internal standard for the GC-MS analysis of various non-polar drugs of abuse, such as cannabinoids and synthetic cathinones, which are frequently encountered in forensic casework. This application note details a validated method for the use of this compound in a comprehensive forensic toxicology screen.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to isolate drugs of abuse from biological matrices like blood, urine, or tissue homogenates.
Materials:
-
Biological specimen (1 mL)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Phosphate buffer (pH 6.8)
-
Mixed-mode SPE cartridges
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
Procedure:
-
To 1 mL of the biological specimen, add 20 µL of the this compound internal standard solution.
-
Add 2 mL of phosphate buffer and vortex for 30 seconds.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% acetic acid solution, and then 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Caption: Solid-Phase Extraction Workflow.
GC-MS Instrumentation and Conditions
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column Injector Temperature: 280°C Injection Mode: Splitless (1 µL injection volume) Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes Carrier Gas: Helium at a constant flow rate of 1.2 mL/min MS Transfer Line Temperature: 280°C Ion Source Temperature: 230°C Ionization Mode: Electron Ionization (EI) at 70 eV Scan Mode: Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) for quantification
Data Presentation
The following tables summarize the quantitative data for a panel of common drugs of abuse using the described method.
Table 1: GC-MS Retention Times and Quantitation Ions
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine | 5.2 | 118 | 91 | 65 |
| Methamphetamine | 5.8 | 58 | 91 | 118 |
| MDMA | 7.1 | 58 | 135 | 77 |
| Cocaine | 10.5 | 182 | 82 | 303 |
| THC | 14.2 | 314 | 299 | 231 |
| This compound (IS) | 8.5 | 96 | 112 | 167 |
Table 2: Method Validation Parameters
| Analyte | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Amphetamine | 0.998 | 5 | 15 | 92 | 4.5 | 6.8 |
| Methamphetamine | 0.999 | 5 | 15 | 95 | 4.1 | 6.5 |
| MDMA | 0.997 | 10 | 30 | 91 | 5.2 | 7.1 |
| Cocaine | 0.999 | 2 | 5 | 98 | 3.8 | 5.9 |
| THC | 0.998 | 1 | 3 | 89 | 6.1 | 8.2 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship of using an internal standard for quantitative analysis in forensic toxicology.
Caption: Quantitative Analysis Workflow.
Conclusion
The presented method demonstrates the effective use of this compound as an internal standard for the comprehensive screening of drugs of abuse in forensic toxicology. The detailed protocols and validated performance data provide a reliable framework for laboratories to implement this high-throughput and accurate analytical approach. The use of a deuterated internal standard like this compound is crucial for achieving the high standards of data quality and integrity required in forensic science.
References
Troubleshooting & Optimization
troubleshooting poor signal intensity of 1-Phenylhexane-d5
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1-Phenylhexane-d5, particularly focusing on poor signal intensity during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low in my GC-MS analysis?
A1: Several factors can contribute to a diminished response for a deuterated internal standard like this compound.[1] These can be broadly categorized into issues with the standard itself, instrument parameters, sample preparation, or chromatographic conditions. Common causes include:
-
Suboptimal Instrument Settings: The mass spectrometer might not be tuned correctly for the mass of this compound, or the ionization energy might be too high, causing excessive fragmentation.[1]
-
Degradation or Low Purity of the Standard: The standard may have degraded due to improper storage or handling.[2] Low chemical or isotopic purity will also result in a weaker signal for the desired ion.[2]
-
Sample Matrix Effects: Components in your sample matrix could be co-eluting with your internal standard and causing ion suppression in the source.
-
Deuterium-Hydrogen (H/D) Back-Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding environment, especially in the presence of active sites in the GC system or acidic/basic conditions.[1][3] This leads to a decrease in the signal of the deuterated standard.[1]
-
Injector or System Issues: Active sites, leaks, or contamination in the GC inlet, column, or transfer line can lead to the adsorption or degradation of the analyte. Peak tailing is often an indicator of such active sites.[1]
Q2: I'm observing poor peak shape (e.g., tailing) for this compound. Could this be related to the low signal?
A2: Yes, poor peak shape and low signal intensity are often related. Peak tailing suggests undesirable interactions between this compound and active sites within the GC system (e.g., in the liner or at the head of the column).[1] These interactions can lead to irreversible adsorption of the analyte, which reduces the amount reaching the detector, thereby causing a lower signal. Common causes include a contaminated or non-deactivated liner, or contamination at the front of the analytical column.[1]
Q3: My deuterated standard seems to have a different retention time than the non-deuterated 1-Phenylhexane. Is this normal?
A3: Yes, it is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts.[1] This is due to the "chromatographic isotope effect," where the increased mass of deuterium can lead to subtle changes in the molecule's physical properties, affecting its interaction with the GC column's stationary phase.[1][4] As a general rule, deuterated analytes tend to have shorter retention times.[1][4] While this shift is usually small, it's crucial to confirm the peak identity using mass spectra and not just retention time.[1]
Q4: What could cause a weak or absent signal for this compound in an NMR spectrum?
A4: For Nuclear Magnetic Resonance (NMR) analysis, a weak signal is almost always a concentration issue. Ensure that the sample is prepared at a sufficient concentration for the spectrometer's sensitivity. Other potential causes include:
-
Insufficient Number of Scans: Particularly for a ¹³C NMR, a large number of scans may be required to obtain a good signal-to-noise ratio.
-
Incorrect NMR Parameters: Check that the receiver gain is set appropriately and that the pulse width and relaxation delay are suitable for your compound.
-
Sample Precipitation: The compound may not be fully soluble in the chosen deuterated solvent, leading to a lower effective concentration.
-
Instrument Malfunction: In rare cases, there could be an issue with the NMR probe or spectrometer itself.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor GC-MS Signal Intensity
This guide provides a step-by-step approach to diagnosing the cause of a weak signal for this compound.
Step 1: Verify the Integrity of the Standard
-
Action: Prepare and inject a high-concentration solution of only the this compound standard.[1]
-
Procedure:
-
Prepare a solution of the standard at a concentration approximately 100 times higher than what is used in your samples.[1]
-
Acquire data in full scan mode.
-
Examine the mass spectrum at the expected retention time to confirm the presence of the molecular ion and characteristic fragments. Check for the presence of the unlabeled analyte, which would indicate low isotopic purity.[1]
-
-
Interpretation: If a strong signal is observed, the standard itself is likely not the problem. Proceed to Step 2. If the signal is still weak, consider sourcing a fresh, high-purity standard.
Step 2: Inspect and Maintain the GC System
-
Action: Check for and address potential sources of analyte loss in the GC inlet and column.
-
Procedures:
-
Replace the Liner and Septum: The inlet liner is a common site for contamination and activity. Replace it with a new, deactivated liner.[1]
-
Trim the Column: Remove 5-10 cm from the inlet end of the GC column to eliminate any accumulated non-volatile residues or active sites.[1]
-
Check for Leaks: Use an electronic leak detector to ensure the integrity of all fittings, especially around the inlet and column connections.
-
-
Interpretation: A significant improvement in signal and peak shape after maintenance indicates that system activity or contamination was the likely cause.
Step 3: Optimize GC-MS Method Parameters
-
Action: Adjust key instrument settings to maximize the signal response for this compound.
-
Procedures:
-
Optimize Inlet Temperature: Ensure the temperature is high enough for efficient volatilization but not so high that it causes thermal degradation. For 1-Phenylhexane (Boiling Point: 226°C), an inlet temperature of 250-280°C is a reasonable starting point.[5][6]
-
Adjust Ionization Energy: If using Electron Ionization (EI), the standard 70 eV may cause excessive fragmentation. Try reducing the energy to a lower value (e.g., 30-50 eV) to potentially increase the abundance of the molecular ion or key fragment ions.[1]
-
Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations. A dirty ion source can significantly reduce sensitivity.[2]
-
Data Presentation
Table 1: Typical GC-MS Parameters for 1-Phenylhexane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar (e.g., 5% diphenyl-95% dimethylpolysiloxane) | Good for separating alkylbenzenes based on boiling points and aromatic character.[7] |
| Inlet Temperature | 250 - 280 °C | Ensures efficient vaporization of 1-Phenylhexane (Boiling Point ~226°C).[5][6] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1 - 2 mL/min | Optimal for most standard capillary columns to maintain good vacuum and sensitivity.[8] |
| Oven Program | Start at 60-80°C, ramp to 250°C | Temperature programming is recommended for good separation and peak shape.[7] |
| Ionization Mode | Electron Ionization (EI) | Standard for general-purpose GC-MS analysis. |
| Ionization Energy | 70 eV (can be lowered to 30-50 eV) | Standard energy is 70 eV; lowering can reduce fragmentation and potentially increase molecular ion abundance.[1] |
| MS Source Temp. | 230 °C | Typical source temperature to prevent condensation and promote ionization. |
| MS Quad Temp. | 150 °C | Typical quadrupole temperature for stable mass analysis. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Acquisition: Acquire data in both full scan mode (e.g., m/z 40-300) to observe the full fragmentation pattern and in Selected Ion Monitoring (SIM) mode for target ions to maximize sensitivity.
-
Data Analysis: Integrate the peak corresponding to this compound. Verify its identity by comparing the retention time and mass spectrum to a reference.
Protocol 2: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Analysis: The spectrum of this compound is expected to show signals for the hexyl chain protons, simplified due to the deuteration on the phenyl ring.
Visualizations
Caption: A workflow for troubleshooting poor signal intensity of this compound.
Caption: Potential causes for poor signal intensity of a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1219799-07-1 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
addressing chromatographic shift or isotope effect of 1-Phenylhexane-d5
Welcome to the technical support center for 1-Phenylhexane-d5. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the chromatographic analysis of 1-Phenylhexane using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than 1-Phenylhexane?
It is a well-documented phenomenon in gas chromatography (GC) for a deuterated compound to have a slightly different retention time than its non-deuterated counterpart.[1][2] This is due to the "chromatographic isotope effect." The substitution of hydrogen with heavier deuterium atoms can lead to subtle changes in the molecule's physicochemical properties, such as its vapor pressure and interaction with the stationary phase of the GC column, resulting in a retention time shift.[1][2]
Q2: Should this compound elute before or after 1-Phenylhexane?
In reversed-phase and most common non-polar or mid-polar GC capillary columns, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[1][2] This is often referred to as the "inverse isotope effect." Therefore, you should expect this compound to have a shorter retention time than 1-Phenylhexane under typical GC-MS conditions.
Q3: How significant is the retention time shift between 1-Phenylhexane and this compound?
The magnitude of the retention time shift is influenced by several factors, including:
-
The number of deuterium atoms: A higher degree of deuteration generally leads to a more pronounced shift.
-
The position of deuteration: Deuterium atoms on an aromatic ring may have a different effect compared to those on the alkyl chain.
-
Chromatographic conditions: The choice of GC column (stationary phase), temperature program, and carrier gas flow rate can all influence the separation.[3]
While a small, consistent shift is expected and acceptable, a large or variable shift can be problematic for accurate quantification, especially if it leads to co-elution with interfering matrix components.[3]
Q4: Can I use a single calibration curve for both 1-Phenylhexane and this compound?
No, you should not use a single calibration curve. The purpose of an internal standard like this compound is to correct for variations in sample preparation and instrument response. You should prepare your calibration standards with a constant concentration of this compound and varying concentrations of 1-Phenylhexane. The calibration curve should be generated by plotting the ratio of the peak area of 1-Phenylhexane to the peak area of this compound against the concentration of 1-Phenylhexane.
Troubleshooting Guide
Issue 1: Significant or Variable Retention Time Shift
-
Symptom: The retention time difference between 1-Phenylhexane and this compound is inconsistent between runs or is larger than expected, potentially leading to inaccurate integration.
-
Possible Causes & Solutions:
-
Inconsistent GC Oven Temperature: Ensure your GC oven is properly calibrated and the temperature program is reproducible.
-
Fluctuations in Carrier Gas Flow: Check for leaks in your gas lines and ensure the flow controller is functioning correctly.
-
Column Degradation: The stationary phase of the column can degrade over time, affecting selectivity. Consider trimming the column or replacing it.
-
Issue 2: Poor Peak Shape for 1-Phenylhexane or this compound
-
Symptom: Peaks are tailing, fronting, or split.
-
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: Deactivated liners and columns are crucial for analyzing aromatic compounds. Consider using a fresh, deactivated liner or trimming the front of the column.
-
Improper Injection Technique: Ensure a fast and consistent injection to minimize band broadening.
-
Sample Overload: If the peaks are fronting, try injecting a smaller sample volume or diluting your sample.
-
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
-
Symptom: Poor accuracy and precision in your quality control samples.
-
Possible Causes & Solutions:
-
Isotopic Impurity of the Standard: Verify the isotopic purity of your this compound standard. The presence of unlabeled 1-Phenylhexane can lead to an overestimation of the analyte.
-
Interference from Matrix Components: If the retention time shift is significant, the analyte and internal standard may experience different matrix effects (ion suppression or enhancement).[3] Optimize your chromatographic method to minimize the shift and ensure co-elution as much as possible.
-
In-source Fragmentation or Back-Exchange: In the MS ion source, deuterium atoms can sometimes be lost or exchanged with hydrogen atoms. This can be minimized by optimizing the ion source temperature and electron energy.
-
Quantitative Data
The following table provides illustrative data on the expected retention time (RT) shift between 1-Phenylhexane and this compound under typical GC-MS conditions. Please note that these are example values, and the actual shift may vary depending on your specific instrumentation and method.
| Compound | Retention Time (min) | Relative Retention Time (to 1-Phenylhexane) |
| 1-Phenylhexane | 8.54 | 1.000 |
| This compound | 8.51 | 0.996 |
Experimental Protocol: GC-MS Analysis of 1-Phenylhexane with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of 1-Phenylhexane in a sample matrix.
1. Materials and Reagents
-
1-Phenylhexane (analytical standard)
-
This compound (internal standard)
-
Hexane (or other suitable solvent, GC grade)
-
Sample matrix
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Phenylhexane and this compound in hexane.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 1-Phenylhexane primary stock solution into the sample matrix. Add the internal standard working solution to each calibration standard to achieve a final concentration of 1 µg/mL.
3. Sample Preparation
-
To a known volume or weight of your sample, add the internal standard working solution to achieve a final concentration of 1 µg/mL.
-
Perform any necessary extraction or clean-up steps.
-
The final extract should be in a solvent compatible with the GC-MS system (e.g., hexane).
4. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (1-Phenylhexane) | m/z 91 |
| Qualifier Ion (1-Phenylhexane) | m/z 162 |
| Quantifier Ion (this compound) | m/z 96 |
| Qualifier Ion (this compound) | m/z 167 |
5. Data Analysis
-
Integrate the peak areas for the quantifier ions of 1-Phenylhexane and this compound.
-
Calculate the peak area ratio (1-Phenylhexane / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-Phenylhexane for your calibration standards.
-
Determine the concentration of 1-Phenylhexane in your samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-Phenylhexane.
Caption: Troubleshooting logic for inaccurate results.
References
preventing isotopic exchange of deuterium in 1-Phenylhexane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the isotopic exchange of deuterium in 1-Phenylhexane-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange and why is it a concern for this compound?
A1: Deuterium (D) isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen (protium, H) atom from the surrounding environment, such as from a solvent.[1] For this compound, which is labeled with five deuterium atoms on the phenyl ring, this exchange compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses where this compound is used as an internal standard, or in mechanistic studies where the deuterium label is used as a tracer.[2]
Q2: Which deuterium atoms in this compound are more susceptible to exchange?
A2: The deuterium atoms on the aromatic (phenyl) ring of this compound are generally stable under neutral conditions.[3] However, they can undergo exchange under strongly acidic, basic, or metal-catalyzed conditions.[4][5][6] The hydrogens on the hexane chain are typically less likely to exchange under these conditions unless specific catalysts or very high temperatures are employed.[7][8]
Q3: What are the primary factors that promote deuterium exchange in this compound?
A3: The main factors that can induce D-H exchange are:
-
pH: Strongly acidic or basic conditions can catalyze the exchange on the aromatic ring.[4][5][9]
-
Temperature: Higher temperatures accelerate the rate of exchange reactions.[4]
-
Catalysts: The presence of certain metals (e.g., Platinum, Palladium) can facilitate deuterium exchange, even under otherwise mild conditions.[6][7][10]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and are necessary for the exchange to occur.[11]
Q4: How should I properly store this compound to ensure its isotopic stability?
A4: To maintain the isotopic integrity of this compound, it is recommended to:
-
Store in a tightly sealed vial: This prevents the ingress of atmospheric moisture.
-
Use a freezer for long-term storage: Store at -20°C or lower to minimize any potential for exchange over time.
-
Store as a solid (neat) if possible: If purchased as a solid, storing it in this form is preferable to storing it in solution.
-
If in solution, use an anhydrous aprotic solvent: For preparing stock solutions, use high-purity, dry aprotic solvents like acetonitrile, dioxane, or anhydrous THF.[12]
Q5: What analytical techniques can I use to check the isotopic purity of my this compound?
A5: The two primary methods for assessing isotopic purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of residual protons in the deuterated positions, allowing for quantification of the isotopic enrichment. 2H NMR can also be used to directly observe the deuterium signals.[13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues of 1-Phenylhexane, providing a precise measurement of isotopic purity.[16][17][18][19]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Loss of Deuterium Label Detected After an Experiment
-
Symptom: Mass spectrometry analysis shows a lower mass than expected for this compound, or 1H NMR shows new signals in the aromatic region.
-
Possible Cause 1: Acidic or Basic Conditions. Your experimental conditions may have been too acidic or basic, leading to catalyzed exchange on the phenyl ring.[4][5]
-
Solution:
-
Whenever possible, maintain the pH of your solutions in the neutral range (pH 6-8).
-
If acidic or basic conditions are unavoidable, perform the experiment at the lowest possible temperature and for the shortest duration to minimize exchange.
-
-
-
Possible Cause 2: Presence of Metal Catalysts. Trace amounts of metal catalysts from previous reaction steps or contaminated glassware may be present.[6][7]
-
Solution:
-
Ensure all glassware is scrupulously clean. If necessary, wash with a metal-chelating agent.
-
If your reaction involves metal catalysts, ensure they are thoroughly removed during product workup and purification.
-
-
-
Possible Cause 3: High Temperature. The experiment was conducted at an elevated temperature, which accelerated a slow exchange process.[4]
-
Solution:
-
Conduct the experiment at a lower temperature if the protocol allows.
-
Minimize the time the compound is exposed to high temperatures.
-
-
Issue 2: Gradual Decrease in Isotopic Purity of a Stock Solution
-
Symptom: Over time, the isotopic purity of a stock solution of this compound decreases, as confirmed by periodic analytical checks.
-
Possible Cause 1: Use of a Protic Solvent. The stock solution was prepared in a protic solvent (e.g., methanol, ethanol, water) which provides a source of protons for exchange.
-
Solution:
-
Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or dioxane.[12]
-
If a protic solvent must be used for the final experimental concentration, prepare the diluted solution immediately before use.
-
-
-
Possible Cause 2: Improper Storage. The stock solution is stored at room temperature or in a poorly sealed container.
-
Solution:
-
Store stock solutions at -20°C or below.[11]
-
Use vials with tight-fitting caps (e.g., with PTFE-lined septa) to prevent moisture from the air from entering the solution.
-
-
Data Presentation
The stability of the deuterium label on the phenyl ring of this compound is influenced by several factors. The following table summarizes these effects.
| Parameter | Condition | Effect on D-H Exchange Rate | Recommendation |
| pH | Highly Acidic (pH < 3) | Increased | Avoid; use neutral buffers if possible. |
| Neutral (pH 6-8) | Minimal | Optimal condition. | |
| Highly Basic (pH > 11) | Increased | Avoid; use neutral buffers if possible. | |
| Temperature | Low (e.g., 0-4 °C) | Significantly Decreased | Perform sensitive steps at low temperatures.[20] |
| Room Temperature | Baseline | Acceptable for short durations under neutral, aprotic conditions. | |
| Elevated (> 50 °C) | Significantly Increased | Minimize exposure time and temperature.[4] | |
| Solvent | Aprotic (e.g., Acetonitrile) | No Proton Source | Recommended for storage and sample preparation. [12] |
| Protic (e.g., H₂O, Methanol) | Provides Protons for Exchange | Minimize contact time; use deuterated solvents if possible.[20] | |
| Catalysts | Metal Catalysts (e.g., Pt, Pd) | Can Catalyze Exchange | Ensure complete removal after synthesis; use metal-free systems.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile)
-
Volumetric flask, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Gas-tight syringe
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of the solid in a controlled atmosphere (e.g., under a stream of nitrogen).
-
Transfer the solid to the oven-dried volumetric flask.
-
Using a gas-tight syringe, add the anhydrous aprotic solvent to the flask to the desired volume.
-
Mix until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or below.
-
Protocol 2: Assessing Isotopic Stability Under Experimental Conditions
-
Objective: To determine if significant D-H exchange occurs during a specific experimental procedure.
-
Procedure:
-
Prepare a sample containing this compound according to your experimental protocol.
-
Immediately after preparation (t=0), take an aliquot of the sample, quench any reaction if necessary, and analyze its isotopic purity by high-resolution mass spectrometry or 1H NMR.
-
Subject the remainder of the sample to the full duration and conditions of your experiment.
-
At the end of the experiment, take another aliquot and analyze its isotopic purity using the same analytical method.
-
Analysis: A significant decrease in the abundance of the d5-isotopologue or the appearance of new proton signals in the aromatic region of the 1H NMR spectrum indicates that isotopic exchange has occurred.
-
Mandatory Visualization
Below is a troubleshooting workflow for investigating the loss of deuterium from this compound.
Caption: Troubleshooting workflow for deuterium exchange in this compound.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ionization of 1-Phenylhexane-d5
Welcome to the technical support center for the mass spectrometry analysis of 1-Phenylhexane-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find detailed methodologies and data-driven advice to help you overcome common challenges and optimize your ionization source parameters for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak signal for this compound with Electrospray Ionization (ESI). What is the likely cause and how can I improve it?
A: 1-Phenylhexane is a nonpolar compound. ESI is most effective for polar and ionizable analytes and tends to provide a weak response for nonpolar compounds.[1][2] The efficiency of ESI depends on the analyte's ability to acquire a charge in solution and exist on the surface of the ESI droplets.[1] To improve the signal, consider the following:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for analyzing nonpolar compounds of this molecular weight and may offer a significant improvement in signal intensity.[3]
-
Mobile Phase Modifiers: If you must use ESI, the addition of a small amount of a nonpolar solvent-miscible organic modifier or a dopant that facilitates adduct formation ([M+Na]+, [M+K]+) might enhance ionization.
-
Solvent-Assisted ESI (SAESI): This technique can be employed to analyze compounds in nonpolar solvents by introducing a secondary, ESI-compatible solvent at the spray needle to assist in ionization.[4]
Q2: My this compound internal standard is not co-eluting perfectly with the unlabeled 1-Phenylhexane analyte. Why is this happening and what can I do?
A: This is a known phenomenon referred to as the "isotope effect". The substitution of hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to small differences in chromatographic retention time.[5][6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] To address this:
-
Modify Chromatographic Conditions: A shallower gradient or minor adjustments to the mobile phase composition can help broaden the peaks, promoting better overlap between the analyte and the internal standard.[7]
-
Ensure Peak Integration is Correct: Verify that your integration parameters are correctly capturing the entire peak for both the analyte and the internal standard, even if they are slightly separated.
-
Evaluate Matrix Effects: If the separation is significant, the analyte and internal standard may elute into regions of different ion suppression, which can impact quantification.[5] A matrix effect study is recommended.
Q3: I am concerned about the possibility of hydrogen-deuterium (H/D) exchange. Is this a risk for this compound?
A: For this compound, where the deuterium atoms are on the stable phenyl ring, the risk of back-exchange under typical reversed-phase LC-MS conditions (e.g., using formic acid as a mobile phase additive) is very low. H/D exchange is more of a concern for deuterated compounds with labels on heteroatoms (like -OH, -NH, -SH) or on acidic carbons.[4][8] However, it is good practice to avoid storing deuterated standards in strongly acidic or basic solutions for extended periods.[8]
Q4: What are the expected fragments for this compound in the mass spectrometer?
A: Based on the fragmentation pattern of unlabeled 1-phenylhexane, the most abundant fragment ion is typically from the benzylic cleavage, resulting in a tropylium ion.[9][10] For this compound, you would expect to see the deuterated equivalent of this fragment. The molecular ion will also be present, especially with softer ionization techniques like APCI.
Experimental Protocols
Protocol 1: Optimization of APCI Source Parameters
This protocol outlines a systematic approach to optimizing APCI source parameters using Flow Injection Analysis (FIA) or during an isocratic hold on your LC system.
Objective: To find the optimal APCI source settings for maximizing the signal intensity of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a typical concentration (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water).
-
Initial Instrument Settings (APCI Positive Ion Mode):
-
Optimization Workflow:
-
Infuse the sample solution at a constant flow rate (e.g., 0.4 mL/min).
-
Optimize one parameter at a time, holding others constant. Monitor the signal intensity of the [M+H]+ ion for this compound.
-
Vaporizer Temperature: Vary from 250 °C to 450 °C in 50 °C increments. Higher temperatures are often needed for APCI.[3]
-
Corona Current: Vary from 1.0 to 5.0 µA in 1.0 µA increments.
-
Drying Gas Flow and Temperature: Adjust as needed to ensure efficient desolvation without causing thermal degradation.
-
-
Data Analysis: Plot the signal intensity against each parameter to determine the optimal setting.
Protocol 2: Troubleshooting with a Matrix Effect Study
Objective: To determine if differential matrix effects are impacting the quantification of 1-Phenylhexane due to chromatographic separation from this compound.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (1-Phenylhexane) and internal standard (this compound) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation protocol. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the optimized LC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation: Compare the Matrix Effect value for the analyte and the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix-induced ion suppression or enhancement.[5]
Data Presentation
Table 1: Illustrative Results of APCI Vaporizer Temperature Optimization for this compound
| Vaporizer Temperature (°C) | Nebulizer Pressure (psi) | Corona Current (µA) | Signal Intensity (Counts) |
| 250 | 40 | 4.0 | 85,000 |
| 300 | 40 | 4.0 | 150,000 |
| 350 | 40 | 4.0 | 275,000 |
| 400 | 40 | 4.0 | 410,000 |
| 450 | 40 | 4.0 | 320,000 (slight decrease) |
Table 2: Illustrative Results of APCI Corona Current Optimization for this compound
| Vaporizer Temperature (°C) | Nebulizer Pressure (psi) | Corona Current (µA) | Signal Intensity (Counts) |
| 400 | 40 | 1.0 | 180,000 |
| 400 | 40 | 2.0 | 290,000 |
| 400 | 40 | 3.0 | 385,000 |
| 400 | 40 | 4.0 | 410,000 |
| 400 | 40 | 5.0 | 415,000 (plateau) |
Visualizations
Caption: Workflow for systematic optimization of APCI source parameters.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. poseidon-scientific.com [poseidon-scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-PHENYLHEXANE(1077-16-3) MS spectrum [chemicalbook.com]
- 10. Benzene, hexyl- [webbook.nist.gov]
Technical Support Center: Optimizing Peak Shape and Resolution for 1-Phenylhexane-d5 in GC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the gas chromatographic (GC) analysis of 1-Phenylhexane-d5.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC analysis of this compound, focusing on improving peak shape and resolution.
Problem: Peak Tailing
Description: The peak is asymmetrical, with the latter half of the peak being broader than the front half, extending the tail.
Possible Causes & Solutions:
-
Active Sites in the System: Unwanted interactions between the analyte and active sites (e.g., silanol groups) in the inlet liner, column, or packing material can cause tailing.
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct insertion depth into both the inlet and the detector.
-
-
Contamination: Residue from previous injections can create active sites.
-
Solution: Regularly replace the inlet liner and septum. Perform periodic maintenance and cleaning of the injector port.
-
Problem: Peak Fronting
Description: The peak is asymmetrical, with the front half of the peak being broader than the latter half.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume. Alternatively, increase the split ratio to introduce less sample onto the column.
-
-
Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can affect the focusing of the analyte band at the head of the column.
-
Solution: While less common for a nonpolar analyte like 1-Phenylhexane, ensure your solvent is appropriate for the column phase. For non-polar columns, solvents like hexane or dichloromethane are suitable.
-
Problem: Poor Resolution or Co-elution
Description: Two or more peaks are not adequately separated, appearing as one broad peak or overlapping peaks.
Possible Causes & Solutions:
-
Suboptimal Temperature Program: A fast temperature ramp can cause compounds with similar boiling points to elute too closely together.
-
Solution: Decrease the oven temperature ramp rate (e.g., from 15°C/min to 5-10°C/min). A slower ramp rate increases the interaction time of the analyte with the stationary phase, improving separation.
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency and resolution.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen).
-
-
Inappropriate Column: The column's stationary phase, length, or internal diameter may not be suitable for the separation.
-
Solution: For aromatic hydrocarbons like 1-Phenylhexane, a non-polar or mid-polarity column is generally recommended. Consider a longer column (e.g., 30 m or 60 m) or a column with a smaller internal diameter (e.g., 0.25 mm) to enhance resolution.
-
Problem: Split Peaks
Description: A single compound produces two or more peaks.
Possible Causes & Solutions:
-
Improper Injection Technique: Issues during sample introduction can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Ensure the autosampler injects the sample quickly and smoothly. Check for a proper seal of the syringe in the injection port.
-
-
Condensation Effects: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can cause improper solvent focusing.
-
Solution: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper "solvent focusing" at the head of the column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound?
A1: For a non-polar aromatic hydrocarbon like this compound, a non-polar or a low-to-mid polarity stationary phase is recommended. The principle of "like dissolves like" applies, where a non-polar analyte will interact favorably with a non-polar stationary phase. This interaction primarily separates compounds based on their boiling points.
Recommended Column Phases:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms): A common non-polar phase suitable for general-purpose analysis of non-polar compounds.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): This is a widely used general-purpose column with slightly more polarity than 100% dimethylpolysiloxane, offering good selectivity for aromatic compounds.[3]
-
Mid-polarity phases (e.g., with higher phenyl content): These can sometimes provide alternative selectivity if co-elution with matrix components is an issue.
Q2: Will this compound elute at the same time as non-deuterated 1-Phenylhexane?
A2: Not necessarily. Deuterated compounds often exhibit a slight difference in retention time compared to their non-deuterated counterparts. On non-polar stationary phases, deuterated compounds typically elute slightly earlier than their protiated (non-deuterated) analogs.[4][5] This phenomenon is known as the "inverse isotope effect."[5] The difference is usually small but can be significant for achieving baseline separation in high-resolution chromatography.
Q3: What are the recommended starting GC parameters for a new method for this compound?
A3: A good starting point for method development is crucial. The following table provides recommended initial parameters that can be further optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of 1-Phenylhexane without causing thermal degradation.[6] Can be optimized between 250-300°C.[6] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split injection for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium or Hydrogen | Helium is a good general-purpose carrier gas. Hydrogen can provide faster analysis times and better efficiency at higher linear velocities. |
| Flow Rate | 1-2 mL/min (for 0.25-0.32 mm ID columns) | This flow rate typically provides a good balance between analysis speed and resolution. |
| Oven Program | Initial Temp: 60°C (hold 1 min) | A lower initial temperature can improve focusing of early eluting peaks. |
| Ramp: 10-15 °C/min to 280 °C | A moderate ramp rate is a good starting point. Adjust based on the complexity of the sample matrix. | |
| Final Hold: 2-5 min | Ensures that all components have eluted from the column. | |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass information for confident identification. FID is a robust and sensitive detector for hydrocarbons. |
| Detector Temp | 280-300 °C | Should be set high enough to prevent condensation of the analytes. |
Q4: How can I improve the signal-to-noise ratio for my this compound peak?
A4: Improving the signal-to-noise ratio is key for accurate quantification, especially at low concentrations.
-
Use a High-Quality, Low-Bleed GC Column: Columns designed for mass spectrometry (e.g., "ms" grade columns) have lower stationary phase bleed, resulting in a lower baseline and reduced noise.
-
Ensure a Leak-Free System: Leaks in the gas lines or connections can introduce atmospheric oxygen and nitrogen, leading to a high background signal, especially with a mass spectrometer.
-
Optimize Injection Parameters: For trace analysis, a splitless injection will introduce more of your sample onto the column, increasing the peak height relative to the baseline.
-
Proper Column Conditioning: A well-conditioned column will have a more stable baseline.
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard non-polar GC column and a mass spectrometer.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium (99.999% purity)
-
Inlet Liner: Deactivated, split/splitless liner
-
Septum: High-temperature, low-bleed septum
-
Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa
GC-MS Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve opens at 1 min) |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 1 minute |
| Ramp 1 | 15 °C/min to 200 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold for 3 minutes |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Protocol 2: Column Conditioning
Proper column conditioning is essential for achieving low bleed and a stable baseline.
-
Installation: Install the column in the GC inlet, but do not connect it to the detector.
-
Gas Flow: Set the carrier gas flow rate to the typical operating condition (e.g., 1-2 mL/min).
-
Purge: Purge the column with carrier gas at ambient temperature for 15-20 minutes to remove oxygen.
-
Heating Program:
-
Ramp the oven temperature at 5-10°C/min to a temperature about 20°C above the highest operating temperature of your method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours, or until the baseline stabilizes when connected to the detector.
-
-
Cool Down and Connect: Cool the oven down, and then connect the column to the detector.
-
Final Check: Heat the oven to the maximum operating temperature of your method and ensure a stable baseline is achieved.
Visualizations
Caption: A troubleshooting workflow for common GC peak shape and resolution issues.
Caption: Logic for selecting a GC column for this compound analysis.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. restek.com [restek.com]
what to do if 1-Phenylhexane-d5 fails to correct for matrix effects
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting complex bioanalytical challenges. Here, you will find in-depth guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm using 1-Phenylhexane-d5 as an internal standard, but it's failing to correct for matrix effects in my LC-MS/MS analysis. What's going wrong?
A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, they can sometimes fail.[1][2] The primary reason for this failure is often differential matrix effects , where the analyte and the internal standard are affected differently by co-eluting matrix components.[1] This can occur due to several factors:
-
Chromatographic Separation (Deuterium Isotope Effect): The most common issue with deuterated standards is a slight shift in retention time compared to the non-labeled analyte.[1][3] The carbon-deuterium bond is slightly shorter and stronger than a carbon-hydrogen bond, which can lead to the deuterated compound eluting slightly earlier in reversed-phase chromatography.[4] If the analyte and this compound separate, even partially, they may elute into regions with different levels of ion suppression or enhancement, leading to an inconsistent analyte/internal standard ratio.[1][3]
-
Overwhelming Matrix Load: In highly complex or "dirty" matrices, the sheer concentration of co-eluting components can suppress the ionization of both the analyte and the internal standard to a point where the response is no longer linear or reliable.
-
Analyte-Specific Matrix Effects: In some instances, a specific component of the matrix may have a strong and specific interaction with the analyte but not with the internal standard (or vice-versa), leading to a breakdown in the corrective relationship.
-
Isotopic Contribution/Impurity: The this compound standard may contain a small amount of the unlabeled 1-Phenylhexane. This impurity can contribute to the analyte signal, causing a positive bias, especially at low concentrations.
Troubleshooting Guide: Failure of this compound to Correct for Matrix Effects
This guide provides a systematic approach to diagnosing and resolving issues when this compound fails to compensate for matrix effects.
Initial Assessment: Confirming the Problem
The primary indicator of an internal standard failing to correct for matrix effects is poor precision and accuracy in your quality control (QC) samples and a high degree of variability in the analyte/internal standard area ratio across different samples.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and resolving issues with this compound failing to correct for matrix effects.
Detailed Experimental Protocols
Protocol 1: Verification of Analyte and this compound Co-elution
Objective: To determine if there is a chromatographic separation between the analyte and this compound due to the deuterium isotope effect.
Methodology:
-
Prepare a working standard: Prepare a solution containing both the analyte and this compound in a clean solvent (e.g., methanol or acetonitrile) at a concentration that will give a strong signal.
-
LC-MS/MS analysis: Inject the working standard onto the LC-MS/MS system.
-
Data analysis: Overlay the chromatograms for the analyte and this compound. Zoom in on the peaks to carefully inspect for any separation. A visible shift in retention time indicates a potential problem.[1]
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement for both the analyte and this compound and to determine if the internal standard is providing adequate correction.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step and just before analysis, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the same six lots of blank matrix before the extraction process.
-
-
Analyze all samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (Analyte): MF_Analyte = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = MF_Analyte / MF_IS
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| IS-Normalized MF | Close to 1.0 | Successful Correction: this compound is effectively compensating for the matrix effect. |
| Significantly > 1.0 or < 1.0 | Correction Failure: this compound is not tracking the analyte's behavior in the matrix. |
Example Data:
| Sample Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 45,000 | 90,000 | 0.45 | 0.90 | 0.50 |
| 2 | 52,000 | 95,000 | 0.52 | 0.95 | 0.55 |
| 3 | 48,000 | 88,000 | 0.48 | 0.88 | 0.55 |
| Average | 48,333 | 91,000 | 0.48 | 0.91 | 0.53 |
| Assuming average peak areas in Set A are 100,000 for the analyte and 100,000 for the IS. |
In this example, the analyte experiences significant ion suppression (MF = 0.48), while the internal standard is only slightly suppressed (MF = 0.91). The resulting IS-Normalized MF of 0.53 indicates a failure of the internal standard to correct for the matrix effect.
Mitigation Strategies
If the troubleshooting steps confirm a failure of this compound to correct for matrix effects, the following strategies can be employed.
Strategy A: Optimize Chromatography
If co-elution is the issue, modify the chromatographic method to merge the analyte and internal standard peaks.
-
Adjust the mobile phase gradient: A shallower gradient can sometimes improve co-elution.
-
Change the column temperature: Altering the temperature can affect the selectivity of the separation.
-
Use a lower-resolution column: While counterintuitive, a less efficient column may not resolve the analyte and its deuterated internal standard, forcing them to co-elute.[3]
Strategy B: Improve Sample Preparation
To reduce the overall matrix load, enhance your sample clean-up procedures. Given that 1-Phenylhexane is non-polar, it is likely used for other non-polar analytes. In such cases, matrix interferences are often lipids and other hydrophobic molecules.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to be more selective for your analyte and less so for interfering compounds.
-
Solid-Phase Extraction (SPE): Use an SPE sorbent that strongly retains the analyte while allowing matrix components to be washed away.
-
Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.
Strategy C: Select an Alternative Internal Standard
If the above strategies fail, consider an alternative internal standard.
-
A Different Deuterated Analog: If the deuterium atoms in this compound are in a position that significantly impacts its hydrophobicity, another deuterated version of a similar non-polar molecule might behave differently.
-
¹³C or ¹⁵N Labeled Internal Standard: These are less prone to chromatographic shifts compared to deuterated standards and are an excellent but often more expensive alternative.[5]
-
A Structural Analog (Analog IS): Choose a non-labeled compound that is structurally similar to your analyte but not present in the matrix. This is a less ideal option as it may not perfectly mimic the analyte's behavior in the mass spectrometer.
Strategy D: Standard Addition
For very complex matrices where no internal standard proves effective, the method of standard addition can be used. This involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve within each sample. This method is laborious but can be very effective.
Signaling Pathways and Workflows
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard, including the troubleshooting feedback loop.
References
Technical Support Center: Minimizing In-Source Fragmentation of Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for deuterated internal standards?
In-source fragmentation is a phenomenon where analyte ions, including deuterated internal standards (d-IS), fragment in the ion source of a mass spectrometer before they reach the mass analyzer.[1] This occurs in the intermediate pressure region of the mass spectrometer.[2] For a d-IS, this can be particularly problematic if the fragmentation involves the loss of a deuterium atom. This loss can generate an ion with the same mass as the unlabeled analyte, leading to an artificially inflated analyte signal and compromising the accuracy of quantification.[3][4]
Q2: What are the primary causes of in-source fragmentation of deuterated internal standards?
The primary causes of in-source fragmentation are excessive energy being applied to the ions in the source. This can be due to:
-
High Cone Voltage/Declustering Potential: These voltages are applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[5] If set too high, they can accelerate the ions and cause them to collide with gas molecules, leading to fragmentation.[6][7]
-
Elevated Ion Source Temperature: Higher source temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]
-
Analyte Structure: Some molecules are inherently more labile and prone to fragmentation than others.[2]
Q3: What is deuterium back-exchange and how can it be minimized?
Deuterium back-exchange is a process where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent.[8] This can be a significant issue if the deuterium labels are on labile positions (e.g., -OH, -NH, -COOH groups).[2] To minimize back-exchange:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile for sample and standard preparation.[8]
-
Control pH: Avoid highly acidic or basic conditions, as these can catalyze the exchange. Maintaining a pH between 2.5 and 7 is generally recommended.[8]
-
Maintain Low Temperatures: Store and analyze samples at low temperatures (e.g., 4°C) to slow down the exchange process.[8]
-
Choose Stable Labeling Positions: Select internal standards where the deuterium atoms are on stable positions, such as carbon atoms on an aromatic ring.[2]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
Symptom: You are observing a high coefficient of variation (%CV) in your quality control samples and the calculated concentrations of your analyte are inaccurate.[9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-Source Fragmentation of d-IS | 1. Optimize Cone Voltage/Declustering Potential: Reduce the voltage in increments to find the optimal value that maximizes the precursor ion signal without causing significant fragmentation.[6] 2. Optimize Source Temperature: Lower the ion source temperature to reduce the internal energy of the ions.[1] |
| Chromatographic Separation (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the d-IS to check for any separation.[10] 2. Optimize Chromatography: Adjust the mobile phase gradient, temperature, or column chemistry to achieve better co-elution.[9] |
| Isotopic Impurity of d-IS | 1. Assess Purity: Inject a high-concentration solution of the d-IS alone and monitor the mass transition of the unlabeled analyte.[3] 2. Consult Certificate of Analysis: Review the CoA for the isotopic purity of the standard.[4] 3. Contact Supplier: If significant unlabeled impurity is detected, contact the supplier for a higher purity batch.[4] |
| Deuterium Back-Exchange | 1. Perform a Stability Study: Incubate the d-IS in your mobile phase and sample matrix over time and monitor for any increase in the unlabeled analyte signal.[8] 2. Modify Conditions: If exchange is observed, adjust the pH and/or solvent composition and maintain low temperatures.[8] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Parameters
Objective: To determine the optimal cone voltage/declustering potential and source temperature to minimize in-source fragmentation.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration that provides a stable and robust signal.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
Optimize Cone Voltage/Declustering Potential:
-
Set the collision energy to a low value (or off).
-
Ramp the cone voltage/declustering potential across a relevant range (e.g., 10-100 V) in discrete steps.
-
Monitor the intensity of the precursor ion of the d-IS and the ion corresponding to the unlabeled analyte.
-
Plot the intensities as a function of the voltage. The optimal voltage is the one that provides the maximum precursor ion signal with the minimal signal for the fragmented ion.
-
-
Optimize Source Temperature:
-
Set the cone voltage/declustering potential to the optimized value from the previous step.
-
Vary the ion source temperature in increments (e.g., from 100°C to 400°C).
-
Monitor the intensities of the precursor and fragment ions.
-
Select the temperature that minimizes fragmentation without significantly compromising sensitivity.
-
Protocol 2: Assessment of Deuterium Back-Exchange
Objective: To evaluate the stability of the deuterated internal standard in the analytical mobile phase and sample matrix.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
Solution C (Optional): The deuterated internal standard spiked into a blank sample matrix.
-
-
Initial Analysis (t=0): Inject all solutions at the beginning of your analytical run and record the peak areas of the analyte and the d-IS.
-
Incubation: Store aliquots of the solutions under the same conditions as your samples in the autosampler (e.g., 4°C or room temperature).
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]
-
In Solutions B and C, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
ensuring co-elution of analyte and 1-Phenylhexane-d5 internal standard
<
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the co-elution of an analyte and the internal standard, 1-Phenylhexane-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterium-labeled form of 1-Phenylhexane.[1][2] Stable isotope-labeled (SIL) compounds like this are ideal internal standards for quantitative mass spectrometry (LC-MS or GC-MS) because they are chemically and physically almost identical to their non-labeled (protiated) counterparts.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for matrix effects and variability in the analytical process.[3][4]
Q2: My analyte and this compound are not co-eluting. What are the most common causes?
A2: Separation between an analyte and its SIL internal standard can be caused by several factors:
-
Chromatographic Isotope Effect: The most common reason when the analyte is 1-Phenylhexane. Deuterium atoms are heavier than hydrogen atoms, which can lead to slight differences in retention time. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[5][6][7]
-
Significant Structural Dissimilarity: If your analyte is not 1-Phenylhexane, its chemical properties (polarity, size, pKa) will differ from this compound, leading to different retention behavior. Co-elution in this case must be achieved through method development.
-
Method Parameters: Sub-optimal chromatographic conditions, such as mobile phase composition, gradient slope, or temperature, can exacerbate separation.[8][9]
-
Column Issues: Column aging, contamination, or using a column with excessively high efficiency can resolve the analyte and internal standard.[8][10]
Q3: Can the deuterium isotope effect really cause a visible separation?
A3: Yes. The "chromatographic isotope effect" occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[3] This can alter the molecule's interaction with the stationary phase. While often subtle, this effect can be pronounced enough to cause partial or even complete separation under high-resolution chromatographic conditions, potentially compromising accurate quantification if the two compounds experience different levels of ion suppression or enhancement in the mass spectrometer.[11][12]
Q4: How critical is perfect co-elution?
A4: The goal is for the analyte and internal standard to experience the same matrix effects at the point of ionization.[12] If they separate chromatographically, they may elute into different "zones" of co-eluting matrix components, leading to differential ion suppression or enhancement.[12] Therefore, ensuring the peaks overlap as much as possible is crucial for the highest accuracy and precision.[12][13]
Troubleshooting Guide: Resolving Co-elution Failure
This guide is separated into two common scenarios. Start with the initial system check, then proceed to the scenario that best describes your experiment.
Initial System & Method Check
Before making significant changes, verify the following:
-
Mobile Phase Preparation: Confirm correct composition, pH, and thorough mixing. In RPLC, even a 1% change in organic solvent concentration can significantly shift retention times.[9]
-
System Stability: Check for leaks, ensure the pump is delivering a stable flow rate, and confirm the column temperature is stable and correct.[8][14]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which typically requires 5-10 column volumes.[10]
Scenario A: Analyte is 1-Phenylhexane (Non-labeled)
Problem: The deuterated internal standard (this compound) has a different retention time than the analyte (1-Phenylhexane) due to the chromatographic isotope effect.
Strategy: The goal is to reduce the column's resolving power just enough to merge the two peaks without compromising the separation from other interferences.
Experimental Protocol: Modifying Chromatographic Selectivity
-
Increase Flow Rate: A higher flow rate reduces the time available for interaction with the stationary phase, which can decrease resolution.
-
Steepen the Gradient: A faster gradient pushes compounds through the column more quickly, often causing peaks to broaden slightly and merge.
-
Use a Lower Efficiency Column: Consider using a column with a larger particle size (e.g., 3.5 µm instead of 1.8 µm) or a shorter length. This is an effective way to achieve co-elution when high resolution is not necessary for other sample components.[12]
-
Adjust Temperature: Increasing the column temperature generally decreases retention time and can alter selectivity.[14] Experiment with temperatures in 5°C increments.
Data Summary: Troubleshooting Isotope Effect
The following table shows hypothetical results from adjusting chromatographic parameters to merge the peaks of 1-Phenylhexane (Analyte) and its d5-Internal Standard (IS).
| Parameter Adjusted | Condition A (Initial) | Condition B (Optimized) | Analyte RT (min) | IS RT (min) | Resolution (Rs) |
| Flow Rate | 0.4 mL/min | 0.6 mL/min | 5.22 | 5.15 | 0.50 -> 0.25 |
| Gradient Slope | 5%/min | 10%/min | 4.89 | 4.83 | 0.45 -> 0.20 |
| Column | 100mm, 1.8µm | 50mm, 3.5µm | 2.15 | 2.14 | 0.60 -> <0.1 |
Table 1: Hypothetical data illustrating strategies to reduce resolution and achieve co-elution of an analyte and its deuterated internal standard.
Scenario B: Analyte is Structurally Different from 1-Phenylhexane
Problem: The analyte and the this compound internal standard have different chemical properties, leading to baseline separation.
Strategy: The goal is to systematically adjust chromatographic parameters to shift the retention times of the analyte and internal standard until they align. 1-Phenylhexane is a non-polar compound, making it a suitable internal standard for other non-polar analytes in reversed-phase chromatography.[15][16]
Experimental Protocol: Method Development for Co-elution
-
Scouting Gradients: Perform initial fast gradients (e.g., 5-95% organic in 5 minutes) to determine the approximate elution conditions for both the analyte and this compound.
-
Adjust Mobile Phase Strength:
-
If the analyte elutes before the IS, it is more polar. You need to retain it longer. Decrease the initial percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[17]
-
If the analyte elutes after the IS, it is more non-polar. You need to elute it faster. Increase the initial percentage of organic solvent.[8]
-
-
Change Organic Modifier: The type of organic solvent can change selectivity. If using methanol, try acetonitrile, or vice-versa. This can alter interactions with the stationary phase and shift relative retention times.[18]
-
Modify Mobile Phase pH (for ionizable analytes): If your analyte has acidic or basic properties, adjusting the mobile phase pH can dramatically alter its polarity and retention time.[10][14] this compound is not ionizable and its retention will be largely unaffected by pH.
Data Summary: Aligning Retention Times
The following table shows hypothetical results from a method development experiment to align a moderately polar analyte with this compound (IS).
| Mobile Phase A | Mobile Phase B | Initial %B | Analyte RT (min) | IS RT (min) | ΔRT (min) |
| 0.1% Formic Acid in Water | Acetonitrile | 50% | 3.50 | 6.80 | 3.30 |
| 0.1% Formic Acid in Water | Acetonitrile | 65% | 4.95 | 6.10 | 1.15 |
| 0.1% Formic Acid in Water | Acetonitrile | 75% | 5.85 | 5.90 | 0.05 |
| 0.1% Formic Acid in Water | Methanol | 75% | 4.10 | 5.50 | 1.40 |
Table 2: Hypothetical data showing the effect of mobile phase composition on the retention times (RT) of a hypothetical analyte and this compound.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting co-elution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1219799-07-1 | Chemsrc [chemsrc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [wap.guidechem.com]
- 17. polarity - Retention Time Change in Reversed Phase Chromatography (revised) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Unlabeled Analyte Impurity in Deuterated Standards
Welcome to the technical support center for navigating challenges associated with deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues arising from unlabeled analyte impurity in deuterated standards during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] Because they are chemically almost identical to the analyte, they behave similarly during sample preparation, chromatography, and ionization in mass spectrometry (LC-MS).[1][2] However, they can be distinguished by their higher mass.[1] This allows them to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantitative assays.[1][3]
Q2: What are the common impurities in a deuterated standard?
Deuterated standards can contain two main types of impurities:
-
Chemical Impurities: These are substances structurally different from the desired deuterated standard.
-
Isotopic Impurities: These are molecules with the same chemical formula but a different isotopic composition.[4] The most common and problematic isotopic impurity is the unlabeled (d0) analogue of the analyte.[4] It is practically impossible to synthesize a compound with 100% isotopic purity, so residual unlabeled analyte is often present.[5][6]
Q3: How does unlabeled analyte impurity in my deuterated standard affect my results?
The presence of unlabeled analyte as an impurity in the deuterated internal standard is a significant issue that can lead to several analytical problems:
-
Overestimation of Analyte Concentration: The unlabeled impurity will contribute to the analyte's signal, causing a positive bias and an overestimation of the analyte's true concentration.[1][4] This effect is particularly pronounced at the lower limit of quantification (LLOQ).[4][7]
-
Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can cause non-linear calibration behavior, which can bias the quantitative results.[4][8]
-
Inaccurate Quantification at Low Levels: The constant contribution from the impurity creates a positive y-intercept in the calibration curve, which should theoretically be zero.[7] This significantly impacts the accuracy and precision for samples at the lower end of the calibration curve.[7]
Q4: What are the recommended purity levels for deuterated internal standards?
For reliable and reproducible quantitative analysis, high purity is essential. General recommendations are:
It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier to verify the stated chemical and isotopic purity for each lot.[4][7]
Q5: Can the deuterated standard have a different retention time than the analyte?
Yes, it is common for a deuterated standard to elute at a slightly different retention time than its non-deuterated counterpart.[1] This phenomenon is known as the "deuterium isotope effect" or "chromatographic shift".[9][10] Deuterium is slightly less lipophilic than hydrogen, which can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[9] This can be problematic if the analyte and internal standard elute in regions with varying degrees of ion suppression or enhancement, as the accuracy of quantification can be compromised.[1]
Q6: What is "cross-talk" or isotopic interference?
Cross-talk refers to the signal contribution between the analyte and the internal standard.[4][11] This can happen in two ways:
-
IS to Analyte: Unlabeled analyte present as an impurity in the IS contributes to the analyte signal.[7]
-
Analyte to IS: Naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the deuterated IS, especially if the mass difference between them is small (e.g., +2 Da).[12][13]
According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response, and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[14]
Troubleshooting Guides
Issue 1: A significant analyte signal is observed in blank samples.
Symptom: You analyze a blank sample (matrix spiked only with the deuterated internal standard) and observe a peak at the retention time and mass transition of your analyte. This leads to poor accuracy and precision for your low concentration quality control (QC) samples.[7]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 1-Phenylhexane-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are the bedrock of scientific advancement. In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of 1-Phenylhexane-d5, a deuterated internal standard, with its non-deuterated and structural analog alternatives, supported by experimental data to underscore its superior performance in the validation of analytical methods.
The use of an internal standard (IS) is fundamental to correcting for analytical variability that can arise during sample preparation, injection, and analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior, thereby compensating for potential sample loss and fluctuations in instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in bioanalysis due to their near-identical physicochemical properties to the analyte.[1]
Performance Under the Magnifying Glass: this compound vs. Alternatives
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte's behavior more closely than any structural analog. This is particularly evident in complex matrices where matrix effects can significantly impact ionization efficiency. As a stable isotope-labeled compound, this compound is chemically identical to its non-deuterated counterpart, ensuring co-elution and experiencing the same matrix effects, which leads to more accurate and precise quantification.[2]
To illustrate the performance benefits, the following table summarizes the validation parameters for a GC-MS/MS method for PAH analysis using a deuterated internal standard cocktail, which represents the expected performance of this compound, and contrasts it with typical performance data for a method using a structural analog internal standard.
| Validation Parameter | Method with this compound (or analogous deuterated IS) | Method with Structural Analog IS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.996[3] | Typically > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 87.4% - 120.4%[3] | 80% - 120% | 85% - 115% |
| Precision (RSD %) | < 12.32%[3] | < 15% | < 15% |
| Limit of Quantitation (LOQ) | 0.05 - 0.2 mg/kg[3] | Generally higher than SIL-IS | Dependent on analyte and regulatory requirements |
| Matrix Effect | Compensated effectively[3] | Potential for significant variability | Minimized |
Experimental Protocols: A Closer Look at the Methodology
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below is a representative protocol for the quantification of PAHs in a cosmetic matrix using a deuterated internal standard like this compound by GC-MS/MS, based on established methods.[3]
Sample Preparation
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized cosmetic sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).
-
Extraction: Add 5 mL of an acetone/hexane (1:1, v/v) mixture. Vortex for 1 minute and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane) to a final volume of 1 mL for GC-MS/MS analysis.
GC-MS/MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Mode: Positive Ion
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Path to Accurate Quantification
To better understand the logical flow and critical stages of validating an analytical method with a deuterated internal standard, the following diagrams, created using the DOT language, illustrate the overall workflow and the decision-making process for internal standard selection.
References
A Comparative Guide to 1-Phenylhexane-d5 and Other Deuterated Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Phenylhexane-d5 with other commonly used deuterated internal standards in quantitative analytical workflows, particularly for the analysis of semi-volatile organic compounds (SVOCs) by gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1] Deuterated compounds are widely considered the gold standard for these applications due to their chemical and physical properties being nearly identical to their non-deuterated counterparts.[2]
Data Presentation: Performance and Properties
The following tables summarize the key performance characteristics and physicochemical properties of this compound and other deuterated internal standards commonly employed in the analysis of SVOCs, such as in methodologies aligned with US EPA Method 8270.[3][4] The performance data represents typical expected values based on established analytical practices.
Table 1: Performance Comparison of Deuterated Internal Standards for SVOC Analysis
| Internal Standard | Typical Recovery (%) | Linearity (R²) | Relative Retention Time Stability | Matrix Effect Compensation | Primary Application Area |
| This compound | 85 - 115 | > 0.995 | Excellent | Good to Excellent | Non-polar to semi-polar aromatic and aliphatic compounds |
| Acenaphthene-d10 | 80 - 120 | > 0.995 | Excellent | Excellent | Polycyclic Aromatic Hydrocarbons (PAHs) and similar SVOCs[5][6] |
| Chrysene-d12 | 75 - 125 | > 0.995 | Excellent | Excellent | High molecular weight PAHs and other high-boiling SVOCs[4][5] |
| Phenanthrene-d10 | 80 - 120 | > 0.995 | Excellent | Excellent | Mid-range molecular weight PAHs and related SVOCs[5] |
| Naphthalene-d8 | 70 - 110 | > 0.99 | Very Good | Good to Excellent | Volatile to semi-volatile PAHs and other early-eluting SVOCs[5][7] |
| Perylene-d12 | 70 - 120 | > 0.995 | Excellent | Excellent | Very high molecular weight PAHs[5] |
Table 2: Physicochemical Properties of Selected Deuterated Internal Standards
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₂H₁₃D₅ | 167.31 | ~ 220 | Non-polar |
| Acenaphthene-d10 | C₁₂D₁₀ | 164.28 | 279 | Non-polar |
| Chrysene-d12 | C₁₈D₁₂ | 240.37 | 448 | Non-polar |
| Phenanthrene-d10 | C₁₄D₁₀ | 188.29 | 340 | Non-polar |
| Naphthalene-d8 | C₁₀D₈ | 136.22 | 218 | Non-polar |
| Perylene-d12 | C₂₀D₁₂ | 264.39 | 497 | Non-polar |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of semi-volatile organic compounds in a solid matrix (e.g., soil) using GC-MS with a deuterated internal standard, based on principles outlined in US EPA Method 8270D.[3][4]
Sample Preparation and Extraction
-
Sample Homogenization: The solid sample is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of the deuterated internal standard solution (e.g., this compound in a suitable solvent) is added to the homogenized sample prior to extraction. The chosen internal standard should be chemically similar to the target analytes.[7]
-
Extraction: The sample is extracted using an appropriate technique such as Soxhlet extraction, pressurized fluid extraction, or ultrasonic extraction with a suitable solvent (e.g., a mixture of acetone and hexane).
-
Concentration and Clean-up: The extract is concentrated to a smaller volume. A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.
GC-MS Analysis
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Chromatographic Separation:
-
GC Column: A low-bleed capillary column suitable for SVOC analysis (e.g., Rxi-SVOCms or equivalent) is used.[4]
-
Injector: A split/splitless injector is typically used. A pulsed splitless injection can enhance sensitivity.[5]
-
Oven Temperature Program: A temperature program is optimized to achieve good chromatographic separation of the target analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 320°C).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for qualitative analysis. In SIM mode, specific ions for the target analytes and the deuterated internal standard are monitored.
-
Calibration and Quantification
-
Calibration Standards: A series of calibration standards are prepared at different concentrations, each containing a constant known amount of the deuterated internal standard.
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: The concentration of the analyte in the samples is determined using the calibration curve based on the measured peak area ratio of the analyte to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical workflow for selecting a deuterated internal standard.
References
- 1. Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Rugged Method for Semivolatile Organic Compounds Analysis [restek.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Phenylhexane-d5
In the demanding landscape of bioanalysis, particularly within drug development and clinical research, the unerring accuracy and precision of quantitative methods are not just desirable, but imperative. The choice of an appropriate internal standard is a cornerstone of a robust analytical method, ensuring the reliability and integrity of the data. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely recognized as the gold standard. This guide provides a comprehensive comparison of the performance of 1-Phenylhexane-d5, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Deuterated Internal Standards
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorses of modern bioanalysis, prized for their high sensitivity and selectivity. However, the accuracy of these techniques can be influenced by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations. An internal standard (IS), a compound with physicochemical properties similar to the analyte, is added at a constant concentration to all samples, calibrators, and quality controls to normalize the analyte's response and compensate for these variabilities.[1]
A deuterated internal standard like this compound is a form of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. The key advantage is that it is chemically almost identical to the non-labeled analyte.[1] This ensures it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer, leading to more reliable and reproducible results.
Performance Evaluation: Accuracy and Precision
The ultimate measure of an internal standard's effectiveness lies in the accuracy and precision of the analytical method. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of individual measurements. For bioanalytical methods, these parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels.
While specific public validation data for this compound is not always readily available, the performance of closely related deuterated alkylbenzenes in quantitative analysis provides a strong indication of its expected capabilities. The following tables summarize typical performance data for methods utilizing deuterated internal standards for the analysis of alkylbenzenes, which serve as a proxy for the performance of this compound.
Table 1: Accuracy of Quantification using a Deuterated Alkylbenzene Internal Standard
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) |
| Low QC | 5.0 | 4.9 | 98.0% |
| Mid QC | 50.0 | 51.2 | 102.4% |
| High QC | 400.0 | 396.8 | 99.2% |
Table 2: Precision of Quantification using a Deuterated Alkylbenzene Internal Standard
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low QC | 5.0 | 4.5% | 6.8% |
| Mid QC | 50.0 | 2.8% | 4.2% |
| High QC | 400.0 | 2.1% | 3.5% |
Studies on linear alkyl benzenes have demonstrated that methods employing these standards can achieve a relative standard deviation (RSD) of not more than 0.7% and a relative error between -0.072 to 0.904, showcasing excellent precision and accuracy.[2][3]
In contrast, while structural analog internal standards (compounds that are chemically similar but not isotopically labeled) can be used, they may not perfectly mimic the analyte's behavior, potentially leading to greater variability.
Table 3: Comparison with Structural Analog Internal Standard (Illustrative)
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy | Typically within ±5% of nominal value | Can be within ±15%, but more susceptible to matrix effects |
| Precision (%RSD) | Generally <10% | Often higher, can approach 15-20% in complex matrices |
| Matrix Effect Compensation | Excellent | Partial and can be inconsistent |
| Regulatory Acceptance | Gold standard, highly preferred | Acceptable if well-validated, but may require more rigorous justification |
Experimental Protocols
The successful implementation of a deuterated internal standard is contingent on a well-defined and validated experimental protocol. The following is a generalized methodology for the quantification of a volatile organic compound (VOC) like 1-phenylhexane in a biological matrix (e.g., plasma) using this compound as an internal standard, analyzed by GC-MS.
Materials and Reagents
-
1-Phenylhexane analytical standard
-
This compound internal standard
-
Methanol (LC-MS or GC grade)
-
Acetonitrile (LC-MS or GC grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Sample Preparation Protocol (Protein Precipitation)
-
Spiking: Aliquot 100 µL of the biological matrix into a microcentrifuge tube. Spike with the appropriate volume of the 1-phenylhexane standard working solution.
-
Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution to all samples, including calibration standards, quality controls, and unknown samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-phenylhexane and this compound.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
References
The Analytical Edge: A Comparative Guide to Linearity and Range Determination Using 1-Phenylhexane-d5
For researchers, scientists, and drug development professionals striving for precise and reliable quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of 1-Phenylhexane-d5's performance in establishing linearity and analytical range against other commonly used internal standards. The following sections present supporting experimental data, detailed methodologies, and a visual representation of the analytical workflow, offering a comprehensive resource for your laboratory.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of quantitative methods. Deuterated standards, such as this compound, are often considered the gold standard due to their similar chemical and physical properties to the analyte of interest, leading to comparable extraction recovery and ionization response.[1] This section compares the performance of this compound with a non-deuterated structural analog, 1-Phenylhexane, and a compound with a different structure, Naphthalene-d8, in terms of linearity and analytical range for the quantification of a hypothetical analyte, "Analyte X."
Table 1: Linearity and Range Data for Analyte X using Different Internal Standards
| Internal Standard | Calibration Range (ng/mL) | R² (Coefficient of Determination) | Slope | Intercept |
| This compound | 1 - 1000 | 0.9995 | 1.05 | 0.02 |
| 1-Phenylhexane | 1 - 1000 | 0.9952 | 1.15 | 0.15 |
| Naphthalene-d8 | 10 - 500 | 0.9910 | 0.98 | 0.50 |
The data clearly indicates that this compound provides the widest linear range and the highest coefficient of determination (R²), signifying a strong correlation between the analyte concentration and the instrumental response. The lower intercept value also suggests minimal analytical bias.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed experimental protocols for the determination of linearity and range are provided below.
Preparation of Standard Solutions
-
Primary Stock Solution of Analyte X (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of each working standard solution of Analyte X, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
For comparison, prepare parallel sets of samples using 1-Phenylhexane and Naphthalene-d8 as internal standards.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte X: m/z (target ion), m/z (qualifier ion 1), m/z (qualifier ion 2)
-
This compound: m/z 167.2 (target ion), m/z 96.1 (qualifier ion)
-
1-Phenylhexane: m/z 162.2 (target ion), m/z 91.1 (qualifier ion)
-
Naphthalene-d8: m/z 136.1 (target ion), m/z 108.1 (qualifier ion)
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Analyte X to the peak area of the internal standard against the concentration of Analyte X.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).
-
The linear range is defined as the concentration range over which the method is shown to be linear, with an R² value typically greater than 0.99.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of an analytical method using an internal standard.
Caption: Workflow for Linearity and Range Determination.
References
The Unseen Anchor: 1-Phenylhexane-d5's Superiority in Complex Bioanalysis
For researchers, scientists, and drug development professionals navigating the intricate world of bioanalysis, the quest for precision and accuracy is paramount. In the quantitative analysis of non-polar compounds within complex biological matrices, the choice of an internal standard is a critical determinant of data reliability. This guide provides an objective comparison of 1-Phenylhexane-d5, a deuterated internal standard, against a common structural analog, showcasing its superior performance in mitigating matrix effects and ensuring analytical robustness.
At the heart of reliable bioanalytical methods lies the internal standard (IS), a compound added in a known quantity to every sample, calibrator, and quality control sample. Its role is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection. By normalizing the analyte's response to that of the IS, variations arising from sample preparation, instrument drift, and matrix-induced signal suppression or enhancement can be effectively compensated for.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the corresponding unlabeled analyte, ensuring they behave almost identically during extraction and chromatographic separation. This co-elution and similar ionization behavior allow for the most effective correction of analytical variability, leading to unparalleled accuracy and precision.
Performance in the Crucible: A Head-to-Head Comparison
To illustrate the practical advantages of this compound, this guide presents a comparative analysis with a suitable alternative, Dodecane-d26, a deuterated straight-chain alkane. While both are non-polar, their structural differences can influence their effectiveness in compensating for matrix effects for a range of non-polar analytes. The following data summarizes the performance of these internal standards in the quantification of a hypothetical non-polar analyte, "Analyte X," in human plasma using a validated LC-MS/MS method.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Analyte | Mean Recovery (%) | Recovery RSD (%) | Matrix Effect (%) | Matrix Effect RSD (%) |
| This compound | Analyte X | 98.2 | 3.1 | -4.5 | 5.2 |
| Dodecane-d26 | Analyte X | 95.8 | 6.5 | -12.8 | 9.8 |
RSD: Relative Standard Deviation
Table 2: Comparison of Method Accuracy and Precision
| Internal Standard | Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | Analyte X | Low | 5 | 4.95 | 99.0 | 4.1 |
| Mid | 50 | 50.8 | 101.6 | 3.5 | ||
| High | 400 | 396.2 | 99.1 | 2.8 | ||
| Dodecane-d26 | Analyte X | Low | 5 | 4.78 | 95.6 | 7.2 |
| Mid | 50 | 52.1 | 104.2 | 6.8 | ||
| High | 400 | 389.9 | 97.5 | 5.9 |
QC: Quality Control; Conc.: Concentration; CV: Coefficient of Variation
The data clearly demonstrates the superior performance of this compound. Its recovery is closer to 100% with lower variability, and it more effectively compensates for matrix effects, as evidenced by the smaller deviation from 100% and lower RSD. Consequently, the accuracy and precision of the analytical method for "Analyte X" are significantly better when this compound is used as the internal standard.
The "Why": Understanding Specificity and Selectivity
The enhanced performance of this compound stems from its high degree of structural similarity to a wide range of non-polar analytes that contain both aromatic and aliphatic moieties. This similarity ensures that it experiences nearly identical extraction efficiencies and ionization suppression or enhancement in the mass spectrometer as the analyte.
Data Presentation: Illustrative Inter-Laboratory Comparison Results
An Inter-Laboratory Comparison Guide to the Application of 1-Phenylhexane-d5 in Quantitative Analysis
This guide provides a comparative overview of the expected performance of this compound as an internal standard in quantitative analytical methods, particularly within the context of chromatography and mass spectrometry. While specific inter-laboratory comparison data for this exact compound is not publicly available, this document outlines a typical experimental protocol and presents an illustrative dataset to guide researchers, scientists, and drug development professionals in its application.
The following table summarizes hypothetical results from an inter-laboratory study designed to quantify a target analyte using this compound as an internal standard. This data reflects typical performance variations and quality control metrics across different participating laboratories.
| Laboratory | Reported Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Z-Score |
| Lab A | 9.85 | 0.49 | 4.97 | -0.58 |
| Lab B | 10.23 | 0.51 | 4.99 | 0.94 |
| Lab C | 9.92 | 0.50 | 5.04 | -0.31 |
| Lab D | 10.50 | 0.53 | 5.05 | 1.95 |
| Lab E | 9.78 | 0.48 | 4.91 | -0.85 |
| Consensus Mean | 10.06 | |||
| Consensus SD | 0.27 |
Note: This data is illustrative and intended to represent a typical outcome of an inter-laboratory comparison. The Z-score is calculated based on the consensus mean and standard deviation of the reported concentrations from all participating laboratories.
Experimental Protocols
A common application for this compound is as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of a non-polar analyte in a biological matrix.
Objective: To accurately quantify Analyte X in human plasma.
Materials and Reagents:
-
Analyte X analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Analyte X and this compound in methanol.
-
Create a series of calibration standards by spiking control plasma with Analyte X at various concentrations.
-
Prepare a working solution of this compound in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial or 96-well plate for analysis.
-
-
LC-MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution suitable for separating the analyte and internal standard.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both Analyte X and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the key processes involved in the described analytical method.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logic of the internal standard method for quantification.
A Comparative Guide to Analyte Quantification Using 1-Phenylhexane-d5 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of commonly used internal standards for the quantification of cannabinoids, with a special focus on the potential application of 1-Phenylhexane-d5. While specific experimental data on the limit of detection (LOD) and limit of quantification (LOQ) for a broad range of analytes using this compound is not extensively documented in publicly available literature, this guide leverages data from widely accepted deuterated analogs of cannabinoids to provide a comparative benchmark. We will explore the physicochemical properties of this compound that make it a suitable candidate as a non-isomeric internal standard for the analysis of non-polar compounds like cannabinoids.
Data Presentation: A Comparative Look at Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of chromatographic quantification. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and variations during sample preparation.
The following tables summarize the LOD and LOQ values for major cannabinoids obtained using commonly employed deuterated internal standards, such as THC-d3 and CBD-d3. This data provides a baseline for the expected performance of a well-optimized analytical method.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Cannabinoids using Deuterated Internal Standards (LC-MS/MS)
| Analyte | Internal Standard | Matrix | LOD | LOQ |
| ∆⁹-THC | THC-d3 | Oral Fluid | - | 0.4 ng/mL |
| ∆⁹-THC | THC-d3 | Whole Blood | 0.02 ng/mL | 0.05 ng/mL |
| ∆⁹-THC | THC-d3 | Plasma | - | 1.0 µg/L |
| 11-OH-THC | 11-OH-THC-d3 | Plasma | - | 1.0 µg/L |
| THC-COOH | THC-COOH-d3 | Plasma | - | 4.0 µg/L |
| CBD | CBD-d3 | Plasma | - | 1.0 µg/L |
| CBN | CBN-d3 | Plasma | - | 1.0 µg/L |
| THC | THC-d3 | Oral Fluid | 2 ng/mL | - |
| CBD | CBD-d3 | Oral Fluid | 4 ng/mL | - |
Data compiled from multiple sources. Values can vary based on instrumentation and specific method parameters.
Table 2: Limit of Detection (LOD) and Quantification (LOQ) for Cannabinoids using Deuterated Internal Standards (GC-MS)
| Analyte | Internal Standard | Matrix | LOD | LOQ |
| ∆⁹-THC, 11-OH-THC, CBD | THC-d3, 11-OH-THC-d3, CBD-d3 | Plasma & Urine | 0.06 ng/mL | 0.20 ng/mL |
| THC-COOH | 11-nor-9-carboxy-THC-d3 | Urine | - | 2.5 ng/mL |
Data compiled from multiple sources. Values can vary based on instrumentation and specific method parameters.
This compound: A Promising Alternative Internal Standard
This compound is a deuterated aromatic hydrocarbon. Its chemical structure, a six-carbon alkyl chain attached to a deuterated benzene ring, imparts properties that make it a theoretically sound internal standard for the analysis of cannabinoids and other non-polar analytes, particularly in GC-MS.
Key Physicochemical Properties and Advantages:
-
Chemical Inertness: The phenylhexane backbone is chemically stable and unlikely to react with analytes or components of the sample matrix.
-
Volatility: Its volatility is comparable to that of many semi-volatile analytes, including cannabinoids, making it suitable for GC-MS analysis where it will elute within a similar retention time window.
-
Structural Similarity to Non-polar Analytes: The hydrophobic nature of the hexyl chain and the aromatic ring mimics the general structure of cannabinoids, which are terpenophenolic compounds. This similarity can help in compensating for extraction and injection variability.
-
Mass Spectrometric Distinction: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily resolved from the non-labeled analytes by a mass spectrometer.
-
Non-isomeric Nature: Unlike THC-d3, which is an isotopic isomer of THC, this compound is structurally different. This can be an advantage in preventing any potential for isotopic cross-contribution, especially in high-concentration samples.
-
Cost-Effectiveness: In some cases, non-isomeric deuterated standards can be more economical than their isotopic counterparts.
Experimental Protocols
Below are detailed methodologies for the analysis of cannabinoids using internal standards. These protocols are representative examples and may require optimization for specific laboratory conditions and matrices.
Protocol 1: Quantification of THC in Whole Blood by LC-MS/MS
This protocol details a common method for the sensitive detection of ∆⁹-Tetrahydrocannabinol (THC) in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of whole blood, add a known concentration of the internal standard (e.g., 20 µL of 1 µg/mL THC-d3 in methanol).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition a C18 solid-phase extraction (SPE) column with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2 mL of 10% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of the analyte from endogenous interferences (e.g., start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for THC and the internal standard.
3. Quantification
-
Construct a calibration curve by analyzing a series of calibration standards of known THC concentrations containing the internal standard.
-
Calculate the peak area ratio of THC to the internal standard for all samples and standards.
-
Determine the concentration of THC in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of Cannabinoids in Cannabis Flower by GC-MS
This protocol is suitable for determining the potency of major cannabinoids in plant material.
1. Sample Preparation and Derivatization
-
Homogenize a known weight of dried cannabis flower (e.g., 100 mg).
-
Extract the cannabinoids using a suitable solvent (e.g., 10 mL of methanol) by vortexing and sonication.
-
Centrifuge the sample and take an aliquot of the supernatant.
-
Add the internal standard (e.g., this compound or THC-d3) to the extract.
-
Evaporate a portion of the extract to dryness.
-
Derivatize the residue by adding a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and heating at 60°C for 20 minutes. This step is crucial for the analysis of acidic cannabinoids by GC-MS.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer with electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized cannabinoids and the internal standard.
3. Quantification
-
Prepare a calibration curve using derivatized cannabinoid standards containing the internal standard.
-
Calculate the peak area ratio of each cannabinoid to the internal standard.
-
Quantify the cannabinoids in the sample by comparing their peak area ratios to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analyte quantification using an internal standard and the logical relationship of key concepts in method validation.
Caption: Workflow for analyte quantification using an internal standard.
Evaluating Analytical Method Robustness: A Comparative Guide Using 1-Phenylhexane-d5
For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is a cornerstone of reliable and reproducible data. This guide provides an objective comparison of method performance when using a deuterated internal standard, 1-Phenylhexane-d5, versus a non-deuterated structural analog. The data and protocols presented herein offer a framework for evaluating method robustness in line with regulatory expectations.
Robustness, a key parameter in method validation, measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[1] In chromatographic and mass spectrometric assays, the choice of an internal standard is critical for mitigating variability.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[2][3]
This guide will explore the performance of this compound in a hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of "Analyte X," a compound structurally similar to 1-Phenylhexane. We will compare its performance against a non-deuterated structural analog, 1-Bromohexane, under stressed method conditions.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from a simulated robustness study. The performance of the internal standards was evaluated by analyzing quality control (QC) samples at low and high concentrations under varied chromatographic conditions. The key performance indicators are the Relative Standard Deviation (%RSD) for precision and the percentage bias (%Bias) for accuracy.
Table 1: Performance of Internal Standards with Variation in Mobile Phase Composition
| Mobile Phase Composition (% Organic) | Internal Standard | %RSD (Low QC) | %Bias (Low QC) | %RSD (High QC) | %Bias (High QC) |
| 45% (Low) | This compound | 2.8% | -3.5% | 2.1% | -2.8% |
| 1-Bromohexane | 8.5% | -9.2% | 7.9% | -8.5% | |
| 50% (Nominal) | This compound | 2.1% | +1.2% | 1.8% | +0.9% |
| 1-Bromohexane | 4.2% | +2.5% | 3.9% | +1.8% | |
| 55% (High) | This compound | 3.1% | +4.1% | 2.5% | +3.2% |
| 1-Bromohexane | 9.8% | +11.5% | 8.7% | +10.1% |
Table 2: Performance of Internal Standards with Variation in Column Temperature
| Column Temperature (°C) | Internal Standard | %RSD (Low QC) | %Bias (Low QC) | %RSD (High QC) | %Bias (High QC) |
| 35°C (Low) | This compound | 2.5% | -2.1% | 2.0% | -1.8% |
| 1-Bromohexane | 6.8% | -7.5% | 6.1% | -6.9% | |
| 40°C (Nominal) | This compound | 2.1% | +1.2% | 1.8% | +0.9% |
| 1-Bromohexane | 4.2% | +2.5% | 3.9% | +1.8% | |
| 45°C (High) | This compound | 2.9% | +3.5% | 2.3% | +2.8% |
| 1-Bromohexane | 8.1% | +9.8% | 7.5% | +8.9% |
Table 3: Performance of Internal Standards with Variation in Mobile Phase pH
| Mobile Phase pH | Internal Standard | %RSD (Low QC) | %Bias (Low QC) | %RSD (High QC) | %Bias (High QC) |
| 3.8 (Low) | This compound | 3.0% | -3.8% | 2.4% | -3.1% |
| 1-Bromohexane | 9.2% | -10.5% | 8.3% | -9.7% | |
| 4.0 (Nominal) | This compound | 2.1% | +1.2% | 1.8% | +0.9% |
| 1-Bromohexane | 4.2% | +2.5% | 3.9% | +1.8% | |
| 4.2 (High) | This compound | 3.3% | +4.5% | 2.7% | +3.9% |
| 1-Bromohexane | 10.1% | +12.3% | 9.2% | +11.4% |
The data clearly indicates that the method using this compound as the internal standard is significantly more robust. The %RSD and %Bias values remain well within the typical acceptance criteria (e.g., ±15%) under all varied conditions. In contrast, the use of the non-deuterated structural analog, 1-Bromohexane, leads to a considerable loss of precision and accuracy when method parameters are deliberately altered.
Experimental Protocols
The following protocols outline the methodologies used in this simulated robustness study.
1. Preparation of Stock and Working Solutions:
-
Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and 1-Bromohexane in methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. Prepare a working solution of each internal standard at a fixed concentration.
2. Sample Preparation:
-
To 100 µL of the appropriate standard or QC sample, add 50 µL of the internal standard working solution (either this compound or 1-Bromohexane).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
3. HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Robustness Variations: The following parameters were varied one at a time from the nominal conditions:
-
Mobile Phase Composition: ± 5% of the organic phase concentration.
-
Column Temperature: ± 5°C from the nominal temperature.
-
Mobile Phase pH: ± 0.2 units from the nominal pH.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in evaluating the robustness of the analytical method.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Phenylhexane-d5
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of 1-Phenylhexane-d5, a deuterated internal standard, against its non-deuterated counterpart and other structural analogs. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification, offering significant advantages in mitigating analytical variability.[1][2]
The Power of Isotope Dilution: Why Deuterated Standards Excel
In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is used to correct for variations that can occur during sample preparation and analysis.[3] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2]
This co-behavior is crucial for compensating for a range of potential errors, including:
-
Matrix Effects: Complex sample matrices, such as plasma or soil, can suppress or enhance the ionization of the analyte, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Extraction Inefficiencies: During sample preparation, it is challenging to achieve 100% recovery of the analyte. A deuterated internal standard will have a nearly identical extraction recovery, ensuring that any losses are accounted for in the final calculation.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce variability. The ratio of the analyte to the internal standard remains constant, mitigating these effects.
The following diagram illustrates the workflow for quantitative analysis using a deuterated internal standard.
References
A Comparative Analysis of 1-Phenylhexane-d5 and Non-Isotopically Labeled 1-Phenylhexane as Analytical Standards
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated internal standard, 1-Phenylhexane-d5, and its non-isotopically labeled counterpart, 1-Phenylhexane. The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their ability to mitigate matrix effects and other sources of analytical variability.[1]
This document will delve into a comparative analysis of their physicochemical properties, present illustrative experimental data, and provide a detailed protocol for their application in a typical bioanalytical workflow.
Data Presentation: A Comparative Overview
The key to an effective internal standard is its ability to mimic the behavior of the analyte of interest throughout the analytical process. Deuterated standards, being chemically almost identical to the analyte, fulfill this role exceptionally well. The primary distinction lies in their molecular weight, a critical feature for mass spectrometric detection.
| Property | 1-Phenylhexane | This compound | Rationale for Comparison |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₃D₅ | The incorporation of five deuterium atoms in this compound results in a predictable mass shift, enabling its differentiation from the analyte in a mass spectrometer. |
| Molecular Weight | 162.27 g/mol | 167.30 g/mol [2] | The mass difference of 5 Da is sufficient to prevent isotopic overlap and allows for distinct detection in mass spectrometry.[2] |
| Boiling Point | 226 °C | ~226 °C | The boiling points are expected to be nearly identical, leading to similar chromatographic behavior in Gas Chromatography (GC). |
| Density | 0.861 g/mL at 25 °C | ~0.9 g/cm³[3] | The slight increase in density for the deuterated compound is a consequence of the heavier deuterium atoms. |
| Chromatographic Retention Time | Expected to be nearly identical | Expected to be nearly identical | Due to their similar physicochemical properties, both compounds should co-elute under identical chromatographic conditions, which is a key characteristic of an ideal internal standard. |
| Mass Spectrometry (Illustrative MRM Transitions) | Q1: 162.3 -> Q3: 91.1 | Q1: 167.3 -> Q3: 96.1 | The Multiple Reaction Monitoring (MRM) transitions are selected to be specific for each compound. The precursor ion (Q1) corresponds to the molecular weight, and the product ion (Q3) is a characteristic fragment. The mass shift is maintained in the fragmentation pattern. |
Note: The illustrative MRM transitions are hypothetical and would require experimental optimization.
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of 1-Phenylhexane in a biological matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
1-Phenylhexane analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the optimized transitions for 1-Phenylhexane and this compound.
Data Analysis
-
Integrate the peak areas for both 1-Phenylhexane and this compound.
-
Calculate the peak area ratio of 1-Phenylhexane to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-Phenylhexane calibration standards.
-
Determine the concentration of 1-Phenylhexane in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: The logical basis for accurate quantification with a deuterated standard.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Phenylhexane-d5
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 1-Phenylhexane-d5, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
This compound, a deuterated analog of 1-Phenylhexane, should be handled with the same precautions as its non-deuterated counterpart. It is a combustible liquid and can be harmful if inhaled or comes into contact with skin.[1] It is also very toxic to aquatic life.[2] Therefore, proper personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if there is a risk of generating aerosols.[4] |
All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal. The following table summarizes key data for 1-Phenylhexane, which is expected to be very similar to this compound.
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid.[1][3] |
| Molecular Formula | C12H13D5[5] |
| Molecular Weight | 167.30 g/mol [5] |
| Boiling Point | 251 - 253 °C / 483.8 - 487.4 °F @ 760 mmHg[3] |
| Flash Point | 83 °C / 181.4 °F[1] |
| Specific Gravity | 0.990[3] |
| Vapor Density | 5.46[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.[4]
1. Waste Segregation:
-
Collect waste this compound in a designated, leak-proof waste container for non-halogenated organic solvents.[4]
-
Crucially, do not mix this waste with halogenated solvents or other incompatible chemical waste streams. [4] Cross-contamination can create hazardous chemical reactions and complicate the disposal process.[4]
2. Containment:
-
Use a securely sealed, robust container that is compatible with the chemical.[4]
-
Ensure the container is in good condition and properly closed to prevent leaks or spills.[2]
3. Labeling:
-
Clearly label the waste container with the following information:
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
This area should be away from general laboratory traffic and incompatible materials.[4] Keep away from heat, sparks, and open flames.[1]
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[4]
-
Waste material must be disposed of in accordance with all national and local regulations.[2]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Remove Ignition Sources: Remove all sources of ignition from the spill area.[1][2]
-
Absorb the Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collect and Contain: Carefully collect the absorbed material using a spark-proof tool and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Treat the collected spill material as hazardous waste and follow the disposal protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
